AC 187
Description
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXHYNEZYAYPG-AABHONRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N37O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AC 187: A Technical Guide to a Potent Amylin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AC 187, a potent and selective antagonist of the amylin receptor. This document consolidates key findings on its mechanism of action, binding characteristics, and physiological functions, supported by experimental data and methodologies.
Core Concepts: The Amylin System and this compound
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. It complements insulin's effects by suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[1] The biological actions of amylin are mediated through amylin receptors (AMY), which are heterodimeric G protein-coupled receptors (GPCRs). These receptors consist of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), designated as RAMP1, RAMP2, or RAMP3.[2][3][4] The specific RAMP subunit determines the pharmacological properties of the resulting AMY receptor subtype (AMY1, AMY2, or AMY3).[2]
This compound is a synthetic peptide antagonist designed to selectively block the actions of endogenous amylin. Its structure is derived from a fragment of salmon calcitonin.[5] By inhibiting amylin signaling, this compound serves as a valuable research tool to elucidate the physiological roles of amylin and as a potential therapeutic agent in conditions where amylin signaling is dysregulated.
Quantitative Data Summary
The following tables summarize the binding affinity, selectivity, and in vivo effects of this compound based on published data.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [6][7][8] |
| Ki | 0.275 nM | Amylin Receptor | [7] |
| pKb | 8.02 | Human AMY1A Receptor | [5] |
| pKb | 7.68 | Human AMY3A Receptor | [5] |
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Selectivity Fold | Reference |
| Calcitonin Receptor | 38 | [6][8] |
| CGRP Receptor | 400 | [6][8] |
Table 2: Receptor Selectivity of this compound
| Physiological Effect | Observation | Animal Model | Reference |
| Glucagon Secretion | Increased | Sprague-Dawley Rats | [1][6][7] |
| Gastric Emptying | Accelerated | Sprague-Dawley Rats | [1][6][7] |
| Food Intake | Increased | Rats | [6][9][10] |
| Post-challenge Glycemia | Exaggerated | Sprague-Dawley Rats | [1][7] |
Table 3: In Vivo Effects of this compound
Signaling Pathways and Mechanism of Action
Amylin binding to its receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), primarily activates the Gs alpha subunit of the G protein complex. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, binding to the amylin receptor and preventing the binding of amylin, thereby inhibiting this downstream signaling cascade.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 3. A Novel Automated System Yields Reproducible Temporal Feeding Patterns in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Food Intake [labs.pbrc.edu]
- 6. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of AC 187
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a potent and selective peptide antagonist of the amylin receptor, initially developed by Bristol Myers Squibb. It has been instrumental as a research tool to elucidate the physiological roles of endogenous amylin, particularly in glucose homeostasis and appetite regulation. Furthermore, this compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease by blocking amyloid β-induced toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to this compound. Detailed experimental protocols for pivotal in vitro and in vivo studies are presented, along with a summary of its quantitative pharmacological data. The development of this compound has been discontinued, and this document also touches upon its history.
Introduction
This compound, a synthetic peptide analogue of salmon calcitonin (sCT), is a highly potent and selective antagonist of the amylin receptor.[1] Amylin, a pancreatic β-cell hormone co-secreted with insulin (B600854), plays a crucial role in regulating glucose metabolism and energy homeostasis through its action on the amylin receptor.[1] The discovery of this compound provided a valuable pharmacological tool to investigate the physiological and pathophysiological functions of the amylin signaling pathway. This guide details the preclinical development and pharmacological profile of this compound, with a focus on its mechanism of action and its effects on metabolic regulation and neuroprotection.
Physicochemical Properties and Formulation
This compound is a 25-amino acid peptide with the sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C127H205N37O40 | |
| Molecular Weight | 2890.25 g/mol | |
| CAS Number | 151804-77-2 | |
| Purity | ≥95% | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Store at -20°C |
For experimental use, this compound is typically supplied as a lyophilized powder and reconstituted in sterile water or an appropriate buffer.
Pharmacology
Mechanism of Action
This compound acts as a competitive antagonist at the amylin receptor.[2] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[3][4] this compound exhibits high affinity for the amylin receptor, thereby blocking the binding of endogenous amylin and preventing the activation of downstream signaling cascades.
In Vitro Pharmacology
This compound is a potent and selective amylin receptor antagonist. In radioligand binding assays using rat nucleus accumbens membranes, which are rich in high-affinity amylin binding sites, this compound demonstrated a high affinity for the amylin receptor.[2][5]
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [6] |
| Ki | 79 pM | Rat Nucleus Accumbens Membranes | [2] |
This compound displays significant selectivity for the amylin receptor over the closely related calcitonin and calcitonin gene-related peptide (CGRP) receptors.[5]
| Receptor Selectivity | Fold Selectivity | Reference |
| vs. Calcitonin Receptor | 38-fold | |
| vs. CGRP Receptor | 400-fold |
Amylin Receptor Signaling Pathway
The amylin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. By competitively inhibiting amylin binding, this compound blocks this signaling cascade.
In Vivo Pharmacology
Effects on Glucagon (B607659) Secretion
Endogenous amylin is known to suppress glucagon secretion. Studies using this compound have demonstrated that blockade of the amylin receptor leads to an increase in plasma glucagon levels, confirming the tonic inhibitory role of amylin on glucagon release.[6]
Effects on Gastric Emptying
Amylin plays a physiological role in slowing gastric emptying. Administration of this compound has been shown to accelerate gastric emptying of liquids in rats, further supporting the role of endogenous amylin in the regulation of gastric motility.[6]
Effects on Food Intake
The anorectic effect of amylin is well-established. Antagonism of the amylin receptor with this compound has been demonstrated to increase food intake in rats, indicating that endogenous amylin contributes to the feeling of satiety.[7][8][9]
Neuroprotective Effects
This compound has shown significant neuroprotective effects in in vitro models of Alzheimer's disease. It effectively blocks the neurotoxicity induced by amyloid β (Aβ) peptides in primary cultures of rat cholinergic basal forebrain neurons.[6][10] This neuroprotection is achieved by attenuating the activation of initiator and effector caspases, which are key mediators of Aβ-induced apoptosis.[6][10]
The proposed mechanism of neuroprotection involves the blockade of Aβ binding to the amylin receptor, thereby preventing the initiation of apoptotic signaling cascades.
Experimental Protocols
Amylin Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the amylin receptor.
Methodology:
-
Membrane Preparation: Rat nucleus accumbens tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled amylin ligand (e.g., [¹²⁵I]-amylin) and varying concentrations of this compound in a final volume of assay buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled amylin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neurons from amyloid β-induced toxicity.
Methodology:
-
Cell Culture: Primary rat cholinergic basal forebrain neurons are cultured in a suitable medium.
-
Treatment: The neuronal cultures are pre-treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Induction of Toxicity: Following pre-treatment, the cultures are exposed to a neurotoxic concentration of amyloid β (1-42) peptide.
-
Assessment of Cell Viability: After a further incubation period (e.g., 48 hours), cell viability is assessed using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and ethidium (B1194527) homodimer-1).
-
Assessment of Apoptosis: Apoptosis can be quantified by staining the cells with a nuclear stain like Hoechst 33342 to visualize nuclear condensation and fragmentation, or by using annexin (B1180172) V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, and -9) can be measured using commercially available colorimetric or fluorometric assay kits to determine the effect of this compound on the apoptotic signaling pathway.
In Vivo Glucagon Secretion Assay (Hyperinsulinemic-Euglycemic Clamp)
Objective: To evaluate the effect of this compound on glucagon secretion in vivo.
Methodology:
-
Animal Preparation: Rats are anesthetized and catheters are inserted into the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Basal Period: A basal blood sample is taken to determine baseline glucose and glucagon levels.
-
Clamp Procedure: A continuous infusion of insulin is initiated to suppress endogenous insulin and glucagon secretion. The blood glucose level is monitored frequently, and a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).
-
This compound Administration: Once a steady state of euglycemia is achieved, a bolus or continuous infusion of this compound is administered.
-
Blood Sampling: Blood samples are collected at regular intervals throughout the clamp procedure to measure plasma glucagon and glucose concentrations.
-
Data Analysis: The changes in plasma glucagon levels following the administration of this compound are calculated and compared to a vehicle-treated control group.
In Vivo Gastric Emptying Assay (Phenol Red Meal)
Objective: To determine the effect of this compound on the rate of gastric emptying.
Methodology:
-
Animal Preparation: Rats are fasted overnight to ensure an empty stomach but are allowed free access to water.
-
This compound Administration: this compound or a vehicle control is administered to the rats via a suitable route (e.g., intraperitoneal injection).
-
Test Meal Administration: After a specified time following drug administration, a non-absorbable marker, typically phenol (B47542) red mixed with a methylcellulose (B11928114) solution, is administered orally via gavage.
-
Stomach Recovery: At a predetermined time point after the test meal administration (e.g., 20 minutes), the rats are euthanized, and their stomachs are surgically removed.
-
Quantification of Phenol Red: The stomach contents are homogenized in an alkaline solution to extract the phenol red. The amount of phenol red remaining in the stomach is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (around 560 nm).
-
Calculation of Gastric Emptying: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomachs of the treated rats to the amount recovered from a control group of rats that were euthanized immediately after receiving the test meal (representing 0% emptying).
In Vivo Food Intake Measurement
Objective: To assess the effect of this compound on food consumption.
Methodology:
-
Animal Acclimatization: Rats are individually housed and acclimatized to the experimental conditions and the specific diet to be used.
-
This compound Administration: this compound or a vehicle control is administered to the rats. For acute studies, this is typically done before the start of the dark cycle when rodents are most active and consume the majority of their food. For chronic studies, this compound can be administered via continuous infusion using an osmotic minipump.[7]
-
Food Measurement: A pre-weighed amount of food is provided to each rat. Food intake is measured by weighing the remaining food at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) after drug administration. Spillage is collected and accounted for to ensure accurate measurement.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the this compound-treated group and the vehicle-treated control group.
Development History and Discontinuation
This compound was initially developed by Bristol Myers Squibb as part of their research program on metabolic diseases.[1] While it proved to be a valuable research tool for understanding the role of amylin, its clinical development was discontinued. The specific reasons for the discontinuation of this compound's development are not publicly available in the provided search results. Pharmaceutical companies often discontinue the development of drug candidates for a variety of reasons, including but not limited to, unfavorable pharmacokinetic properties, lack of desired efficacy in more complex disease models, unforeseen toxicity, or strategic business decisions.
Conclusion
This compound is a potent and selective amylin receptor antagonist that has been instrumental in advancing our understanding of the physiological roles of amylin in glucose homeostasis, appetite control, and neuroprotection. Its ability to block the effects of endogenous amylin has provided clear evidence for the involvement of this hormone in regulating glucagon secretion, gastric emptying, and food intake. Furthermore, the neuroprotective effects of this compound against amyloid β-induced toxicity in preclinical models have highlighted the amylin receptor as a potential therapeutic target for Alzheimer's disease. While the clinical development of this compound was discontinued, it remains an important and widely used tool in pharmacological research. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of metabolic disease and neurodegenerative disorders.
References
- 1. Neuroprotective Mechanisms of Amylin Receptor Activation, Not Antagonism, in the APP/PS1 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Neuroprotective Effects of Amylin Analogues on Alzheimer’s Disease Pathogenesis and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AC-187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-187 is a potent and selective peptide antagonist of the amylin receptor. This document provides a comprehensive overview of the in vitro characterization of AC-187, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and related fields.
Quantitative Data Summary
The in vitro activity of AC-187 has been quantified through various binding and functional assays. The following tables summarize the key parameters defining its potency, affinity, and selectivity.
Table 1: Receptor Binding Affinity and Potency of AC-187
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 0.48 nM | Rat | Nucleus Accumbens Membranes | [1][2][3] |
| Ki | 0.275 nM | Not Specified | Not Specified | [1] |
| Kd | 28 pM (for Amylin) | Rat | Nucleus Accumbens Membranes | [4] |
| Ki | 79 pM | Rat | Nucleus Accumbens Membranes | [4] |
Table 2: Receptor Selectivity of AC-187
| Receptor | Selectivity Fold vs. Amylin Receptor | Reference |
| Calcitonin Receptor | 38-fold | [2][3] |
| CGRP Receptor | 400-fold | [2][3] |
Mechanism of Action and Signaling Pathway
AC-187 functions as a competitive antagonist at the amylin receptor. Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). By binding to this receptor complex, AC-187 blocks the downstream signaling cascade typically initiated by the endogenous ligand, amylin. In pathological contexts, such as Alzheimer's disease, AC-187 has been shown to exert neuroprotective effects by blocking the neurotoxicity induced by amyloid-β (Aβ).[1] This is achieved by attenuating the activation of initiator and effector caspases, key mediators of apoptotic cell death.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate in vitro characterization of compounds like AC-187. Below are representative protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of AC-187 for the amylin receptor.
Objective: To measure the displacement of a radiolabeled ligand from the amylin receptor by AC-187.
Materials:
-
Membrane Preparation: Rat nucleus accumbens membranes, known to have a high density of amylin receptors.[4]
-
Radioligand: 125I-labeled amylin.
-
Test Compound: AC-187 at various concentrations.
-
Assay Buffer: Tris-based buffer with protease inhibitors.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Gamma counter.
Procedure:
-
Incubate the rat nucleus accumbens membranes with a fixed concentration of 125I-labeled amylin and varying concentrations of AC-187.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Neuroprotection Assay
This assay evaluates the ability of AC-187 to protect neurons from amyloid-β-induced toxicity.
Objective: To quantify the neuroprotective effect of AC-187 against Aβ-induced cell death.
Materials:
-
Cell Culture: Primary rat cholinergic basal forebrain neurons.[1]
-
Toxic Agent: Amyloid-β protein (Aβ).[1]
-
Test Compound: AC-187.
-
Assay Medium: Appropriate neuronal culture medium.
-
Viability Assay: e.g., MTT assay or Calcein-AM/Ethidium homodimer-1 staining.
-
Instrumentation: Plate reader or fluorescence microscope.
Procedure:
-
Culture the primary neurons in a multi-well plate.
-
Pre-treat the cultures with varying concentrations of AC-187 for a specified period.
-
Expose the neurons to a toxic concentration of Aβ.
-
Incubate for a duration sufficient to induce significant cell death in the control (Aβ-only) group.
-
Assess neuronal viability using a suitable assay.
-
Compare the viability of cells treated with AC-187 and Aβ to those treated with Aβ alone to determine the neuroprotective effect.
Caspase Activation Assay
This assay measures the effect of AC-187 on the activation of caspases, which are key enzymes in the apoptotic pathway.
Objective: To determine if AC-187 can attenuate Aβ-induced caspase activation.
Materials:
-
Cell Culture: As in the neuroprotection assay.
-
Inducing Agent: Amyloid-β protein (Aβ).
-
Test Compound: AC-187.
-
Caspase Assay Kit: Fluorogenic or colorimetric kits specific for initiator (e.g., Caspase-9) and effector (e.g., Caspase-3) caspases.
-
Instrumentation: Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Treat the neuronal cultures with AC-187 followed by Aβ, as described in the neuroprotection assay.
-
At the end of the treatment period, lyse the cells to release intracellular contents.
-
Add the caspase-specific substrate to the cell lysates.
-
Incubate to allow for enzymatic cleavage of the substrate.
-
Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
Compare the caspase activity in AC-187-treated cells to the control groups.
Conclusion
The in vitro data strongly support the profile of AC-187 as a highly potent and selective antagonist of the amylin receptor. Its ability to counteract amyloid-β-induced neurotoxicity in vitro by inhibiting apoptotic pathways highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of AC-187 and related compounds.
References
AC 187: A Deep Dive into its Selectivity for Amylin Receptors
For Researchers, Scientists, and Drug Development Professionals
AC 187 is a potent and selective antagonist of the amylin receptor, a key target in metabolic disease research. Its ability to discriminate between amylin receptors and the closely related calcitonin (CTR) and calcitonin gene-related peptide (CGRP) receptors is critical for its therapeutic potential and for dissecting the distinct physiological roles of these signaling systems. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional potencies, and the experimental methodologies used for their determination.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is most evident when comparing its binding affinity and functional potency across the amylin, calcitonin, and CGRP receptors. The following tables summarize the available quantitative data.
| Parameter | Amylin Receptor | Calcitonin Receptor | CGRP Receptor |
| IC50 | 0.48 nM[1] | Not explicitly reported | Not explicitly reported |
| Ki | 0.275 nM[2] | Not explicitly reported | Not explicitly reported |
| Selectivity | - | 38-fold over CTR[1] | 400-fold over CGRP Receptor[1] |
| Table 1: Binding Affinity and Selectivity of this compound. This table highlights the high affinity of this compound for the amylin receptor. While direct affinity values for the calcitonin and CGRP receptors are not readily available in the public domain, the fold-selectivity indicates significantly weaker binding to these off-target receptors. |
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor expressed in a cell membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).
Typical Protocol:
-
Membrane Preparation: Cell lines stably or transiently expressing the human amylin, calcitonin, or CGRP receptors are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors to prevent receptor degradation.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each receptor is used (e.g., ¹²⁵I-amylin, ¹²⁵I-calcitonin, or ¹²⁵I-CGRP).
-
Competition Reaction: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing membranes.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor. Amylin, calcitonin, and CGRP receptors are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase/cAMP pathway.
Principle: As an antagonist, this compound will block the agonist-induced production of cyclic AMP (cAMP). The potency of this blockade (EC50) is a measure of its functional antagonism.
Typical Protocol:
-
Cell Culture: Whole cells expressing the target receptor are seeded in multi-well plates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the specific receptor (e.g., amylin, calcitonin, or CGRP) is added at a concentration that elicits a submaximal response (typically EC80).
-
cAMP Accumulation: The cells are incubated for a defined period to allow for cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.
-
Data Analysis: The cAMP levels are plotted against the log concentration of this compound to determine the EC50 of antagonism.
Signaling Pathways
Amylin receptors, upon activation by an agonist, couple to G-proteins to initiate intracellular signaling cascades. The primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP. This compound, as a competitive antagonist, prevents this agonist-induced signaling.
References
The Amylin Antagonist AC 187: A Review of Preclinical Findings
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, a key target in metabolic research. Amylin, a pancreatic β-cell hormone co-secreted with insulin, plays a significant role in glucose homeostasis and appetite regulation. By blocking the action of amylin, this compound serves as a valuable research tool for elucidating the physiological roles of endogenous amylin and for exploring potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used in its evaluation.
Core Data Summary
While extensive quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for this compound in animal models are not publicly available, existing literature provides valuable insights into its biological activity. One study explicitly states the absence of available pharmacokinetic data for this compound[1]. The available information primarily focuses on its potent and selective antagonism of the amylin receptor and its resulting pharmacodynamic effects observed in rodent models.
In Vitro Activity
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 0.48 nM | Rat | Amylin Receptor Binding | [2] |
| Ki | 79 pM | Rat | Amylin Binding (Nucleus Accumbens Membranes) | [3] |
| Selectivity | >400-fold vs. CGRP receptors | Rat | Receptor Binding | [3] |
Mechanism of Action: Amylin Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of amylin to its receptor. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This compound's high affinity and selectivity for this receptor complex prevent the downstream signaling cascades normally initiated by amylin, which include effects on satiety, gastric emptying, and glucagon (B607659) secretion.
In Vivo Pharmacological Effects in Animal Models
Studies in rats have demonstrated several key in vivo effects of this compound, consistent with its role as an amylin antagonist. These effects are primarily related to appetite regulation and gastric function.
-
Stimulation of Food Intake: Intravenous administration of this compound has been shown to dose-dependently increase food intake in non-food-deprived rats[1]. This suggests that endogenous amylin plays a role in satiety and that blocking its action can promote feeding.
-
Acceleration of Gastric Emptying: this compound has been observed to accelerate gastric emptying in rats[2]. This is contrary to the known effect of amylin, which delays gastric emptying.
-
Alteration of Plasma Glucose and Glucagon Secretion: The compound has been noted to increase glucagon secretion and alter plasma glucose levels, further supporting its antagonistic effect on the metabolic actions of amylin[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the experimental protocols employed in key in vivo studies of this compound.
Assessment of Food Intake in Rats
This protocol describes a typical experiment to evaluate the effect of this compound on food intake in a rat model.
Detailed Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are individually housed in a controlled environment with a standard light-dark cycle.
-
Surgical Preparation: Animals are anesthetized, and a chronic intravenous catheter is implanted into the jugular vein to allow for continuous infusion of the test compound.
-
Recovery and Acclimatization: A recovery period of at least one week is allowed post-surgery. During this time, rats are habituated to the experimental cages, which are equipped with automated food intake monitoring systems.
-
Experimental Procedure: On the day of the experiment, non-food-deprived rats are connected to the infusion line. A continuous intravenous infusion of either this compound (at various doses) or a vehicle control is initiated.
-
Data Collection: Food intake is continuously monitored and recorded for a specified period (e.g., several hours).
-
Data Analysis: The cumulative food intake at different time points is calculated for both the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., ANOVA) is performed to determine the significance of any observed differences.
Discussion and Future Directions
The available preclinical data firmly establish this compound as a potent and selective tool for studying the amylin system. Its ability to stimulate food intake and accelerate gastric emptying in rats provides strong evidence for the physiological role of endogenous amylin in the regulation of these processes.
The significant gap in the publicly available literature is the lack of detailed pharmacokinetic data for this compound in any animal species. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing and interpreting in vivo experiments accurately. Future research should aim to characterize the pharmacokinetic profile of this compound to enable a more quantitative understanding of its dose-response relationships and to facilitate its use in more complex experimental paradigms. Such studies would greatly enhance the value of this compound as a pharmacological probe and could inform the development of novel therapeutics targeting the amylin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
AC 187: A Technical Guide to Investigating Amylin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AC 187, a potent and selective antagonist of the amylin receptor. Amylin, a pancreatic β-cell hormone co-secreted with insulin (B600854), plays a crucial role in glucose homeostasis through various mechanisms, including the regulation of gastric emptying, glucagon (B607659) secretion, and food intake.[1][2] this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of endogenous amylin. This document details the mechanism of action of this compound, provides a compilation of its binding affinities, summarizes its in vivo effects with quantitative data, and outlines detailed experimental protocols for its use in studying amylin signaling. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the concepts discussed.
Introduction to Amylin and the Amylin Receptor
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone that works in concert with insulin to regulate blood glucose levels.[2] Its physiological actions include:
-
Slowing of Gastric Emptying: Amylin delays the rate at which food moves from the stomach to the small intestine, thereby influencing the rate of glucose absorption.[1][2]
-
Inhibition of Glucagon Secretion: It suppresses the post-prandial release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose output.[1][2]
-
Reduction of Food Intake: Amylin acts on the central nervous system to promote satiety and reduce food consumption.[2][3]
The amylin receptor (AMY) is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[3][4] There are three known RAMPs (RAMP1, RAMP2, and RAMP3), which combine with the CTR to form different amylin receptor subtypes (AMY₁, AMY₂, and AMY₃, respectively), each with distinct pharmacological properties.[3]
This compound: A Selective Amylin Receptor Antagonist
This compound is a synthetic peptide analogue that acts as a potent and selective competitive antagonist at the amylin receptor.[5] Its selectivity for the amylin receptor over the calcitonin and CGRP receptors makes it a precise tool for isolating the effects of amylin signaling.[6]
Mechanism of Action
This compound competitively binds to the amylin receptor, preventing the binding of endogenous amylin and thereby inhibiting its downstream signaling pathways. This blockade allows researchers to infer the physiological roles of amylin by observing the consequences of its absence.
Quantitative Data: Binding Affinity and In Vivo Effects
The following tables summarize the quantitative data for this compound's binding affinity and its observed effects in various in vivo studies.
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor/Tissue | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor | [6] |
| Kᵢ | 79 pM | Rat Nucleus Accumbens | [5] |
| Selectivity | >400-fold vs. CGRP Receptor | Nucleus Accumbens Membranes | [5] |
Table 2: In Vivo Effects of this compound
| Parameter | Species | Dose | Route | Effect | Reference |
| Food Intake | Rat | 10 µg/kg/h | Intraperitoneal (chronic) | Significant increase in dark phase and total food intake in obese Zucker rats. | |
| Gastric Emptying | Rat | - | - | Accelerated gastric emptying of liquids. | [1] |
| Glucagon Secretion | Rat | - | - | Increased glucagon concentration. | [1] |
| Plasma Glucose | Rat | - | - | Exaggerated post-challenge glycemia. | [1] |
Amylin Signaling Pathways
Amylin receptor activation initiates several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, can activate Protein Kinase A (PKA) and the Extracellular signal-Regulated Kinase (ERK) pathway. Additionally, amylin signaling can lead to an increase in intracellular calcium (Ca²⁺) levels.[3]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study amylin signaling.
In Vivo Gastric Emptying Assay (Phenol Red Method)
This protocol is adapted from methods used to assess gastric motility.[7][8]
Materials:
-
This compound
-
Phenol (B47542) red solution (non-absorbable marker)
-
Test meal (e.g., methylcellulose)
-
Saline (vehicle control)
-
0.1 N NaOH
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats overnight but allow free access to water.
-
Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a fixed volume of the test meal containing a known concentration of phenol red via oral gavage.
-
Stomach Collection: At a specific time point after meal administration (e.g., 20 minutes), euthanize the animals by cervical dislocation.
-
Sample Preparation:
-
Clamp the pyloric and cardiac ends of the stomach.
-
Remove the stomach and homogenize it in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour.
-
To an aliquot of the supernatant, add TCA to precipitate proteins.
-
Centrifuge the mixture.
-
-
Spectrophotometry:
-
To the clear supernatant, add 0.5 N NaOH to develop the color.
-
Measure the absorbance of the resulting pink solution at 560 nm.
-
-
Calculation: The amount of phenol red remaining in the stomach is determined and compared to a standard curve. Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach.
In Vitro Competitive Binding Assay
This protocol provides a framework for determining the binding affinity of this compound.[6][9]
Materials:
-
Cell membranes expressing the amylin receptor (e.g., from transfected HEK293 cells)
-
Radiolabeled amylin (e.g., ¹²⁵I-amylin)
-
This compound at various concentrations
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled amylin, and varying concentrations of this compound (or unlabeled amylin for a standard curve).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled amylin against the logarithm of the competitor (this compound) concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled amylin) can be determined from this curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Glucagon Secretion from Isolated Pancreatic Islets
This protocol is based on established methods for measuring hormone secretion from isolated islets.[10][11]
Materials:
-
Isolated pancreatic islets (from rat or mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound
-
Amylin
-
Glucagon ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion.
-
Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per well) in KRB buffer with a basal glucose concentration (e.g., 5.5 mM) for a period to stabilize them (e.g., 20 minutes).
-
Incubation:
-
Incubate the islets in KRB buffer with a low glucose concentration (e.g., 1 mM) to stimulate glucagon secretion.
-
Include different treatment groups:
-
Control (low glucose)
-
Amylin
-
This compound
-
Amylin + this compound
-
-
-
Supernatant Collection: After a defined incubation period (e.g., 1 hour), collect the supernatant containing the secreted glucagon.
-
Glucagon Measurement: Quantify the glucagon concentration in the supernatant using a specific ELISA kit.
-
Data Analysis: Express glucagon secretion as a percentage of the control group and compare the effects of the different treatments.
Experimental Workflow for Studying Amylin Signaling with this compound
The following diagram illustrates a logical workflow for investigating the role of amylin signaling using this compound, from initial hypothesis to in vivo validation.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of amylin in physiology and disease. Its high potency and selectivity allow for the precise dissection of amylin-mediated signaling pathways. The experimental protocols and quantitative data provided in this guide offer a solid foundation for designing and interpreting studies aimed at furthering our understanding of amylin biology and its potential as a therapeutic target. By employing the methodologies outlined herein, researchers can continue to unravel the complexities of amylin signaling and its implications for metabolic health.
References
- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. apexbt.com [apexbt.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Static glucagon secretion analysis of isolated islets [protocols.io]
- 11. A microfluidic system for monitoring glucagon secretion from human pancreatic islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of AC-186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of AC-186, a selective non-steroidal estrogen receptor β (ERβ) agonist. The information presented herein is based on preclinical studies and is intended to inform further research and development of this compound for neurodegenerative diseases. It is important to note that the user's initial query for "AC 187" has been corrected to "AC-186" based on a thorough review of the scientific literature, which strongly indicates a typographical error in the original topic.
Core Neuroprotective Mechanism: Attenuation of Neuroinflammation
The primary neuroprotective action of AC-186 identified to date is its potent anti-inflammatory activity, specifically its ability to modulate the activation of microglia, the resident immune cells of the central nervous system.
In Vitro Efficacy: Inhibition of Pro-inflammatory Mediators
In vitro studies utilizing the BV-2 murine microglial cell line have demonstrated that AC-186 effectively suppresses the production and release of key pro-inflammatory molecules following stimulation with lipopolysaccharide (LPS), a potent inflammatory trigger.[1][2]
Table 1: Quantitative Analysis of AC-186-Mediated Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglia
| Pro-inflammatory Mediator | AC-186 Concentration (µM) | Outcome | Significance |
| Tumor Necrosis Factor-alpha (TNFα) | 0.625 - 5 | Significant Reduction | p < 0.05 |
| Interleukin-6 (IL-6) | 0.625 - 5 | Significant Reduction | p < 0.05 |
| Nitric Oxide (NO) | 0.625 - 5 | Significant Reduction | p < 0.05 |
| Prostaglandin E2 (PGE2) | 0.625 - 5 | Significant Reduction | p < 0.05 |
| Inducible Nitric Oxide Synthase (iNOS) | 0.625 - 5 | Significant Reduction in Protein Expression | p < 0.05 |
| Cyclooxygenase-2 (COX-2) | 0.625 - 5 | Significant Reduction in Protein Expression | p < 0.05 |
Note: This table summarizes the findings from Katola et al., 2024. For precise percentage inhibition at each concentration, consultation of the full research article is recommended.
Signaling Pathway Modulation: Targeting the ERβ/NF-κB Axis
AC-186 exerts its anti-inflammatory effects through the activation of Estrogen Receptor β (ERβ) and subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of gene transcription for numerous pro-inflammatory mediators. AC-186 has been shown to decrease the LPS-induced phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα, which are essential steps for NF-κB activation and translocation to the nucleus.[1][2] The dependency on ERβ is confirmed by experiments showing that the anti-inflammatory effects of AC-186 are abrogated following siRNA-mediated knockdown of ERβ.[1][2]
In Vivo Neuroprotective Efficacy
The neuroprotective potential of AC-186 has been validated in a preclinical rodent model of Parkinson's disease.
The 6-Hydroxydopamine (6-OHDA) Rat Model
A study by McFarland and colleagues (2013) investigated the effects of AC-186 in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively destroys dopaminergic neurons in the substantia nigra.[3][4]
Table 3: Summary of In Vivo Neuroprotective Effects of AC-186 in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Endpoint | Effect of AC-186 Treatment | Gender-Specific Effect |
| Behavioral Outcomes | ||
| Motor Deficits | Prevented | Effective in males; not in females |
| Cognitive Deficits | Prevented | Effective in males; not in females |
| Sensorimotor Gating Deficits | Prevented | Effective in males; not in females |
| Pathological Outcomes | ||
| Dopaminergic Neuron Loss | Mitigated | Effective in males; not in females |
| Biomarker Modulation | ||
| TNFα Levels (Brain & PBMCs) | Increase Prevented | Data reported for males |
| MCP-1 Levels (PBMCs) | Increase Prevented | Data reported for males |
Note: This table is a summary of findings from McFarland et al., 2013. For specific dosing regimens and quantitative data on behavioral and pathological readouts, the full publication should be consulted.
The pronounced gender-specific neuroprotection afforded by AC-186 is a critical finding, suggesting that the hormonal environment may significantly influence its therapeutic activity.
Other Potential Neuroprotective Mechanisms
While anti-inflammatory action is the most well-characterized mechanism for AC-186, the broader class of estrogens and selective estrogen receptor modulators are known to confer neuroprotection through additional pathways. These represent important areas for future investigation for AC-186.
-
Mitigation of Oxidative Stress: Estrogens are known to possess antioxidant properties that can protect neurons from damage induced by reactive oxygen species (ROS), a key factor in the pathology of many neurodegenerative diseases.[3]
-
Anti-Apoptotic Activity: Estrogenic compounds can modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins to prevent programmed cell death (apoptosis) in neurons.[3]
Key Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the neuroprotective effects of AC-186.
In Vitro Anti-inflammatory and Neuroprotection Assays
The workflow for assessing the anti-inflammatory and neuroprotective properties of AC-186 in vitro typically involves a multi-step process.
Methodological Details:
-
Cell Lines: BV-2 (microglia) and HT-22 (hippocampal neurons) are commonly used.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 100 ng/mL is typically used to activate microglia.
-
AC-186 Concentrations: A range of concentrations, typically from 0.625 µM to 5 µM, are evaluated.
-
Endpoint Assays:
-
Cytokine Measurement: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify TNFα and IL-6 in the culture supernatant.
-
Nitric Oxide Measurement: The Griess assay is used to measure nitrite, a stable metabolite of NO, in the supernatant.
-
Western Blotting: This technique is used to measure the levels of total and phosphorylated proteins in the NF-κB signaling cascade (e.g., p65, IκBα) in cell lysates.
-
Neuronal Viability: The MTT assay (measures mitochondrial reductase activity) or the LDH assay (measures lactate (B86563) dehydrogenase release from damaged cells) are standard methods to assess neuronal health in the co-culture system.[1]
-
In Vivo Parkinson's Disease Model
The 6-OHDA rat model is a widely accepted preclinical model for studying Parkinson's disease.
Methodological Details:
-
Animal Model: Male and female rats are typically used to investigate gender-specific effects.
-
Lesioning: 6-hydroxydopamine is injected stereotaxically into the substantia nigra to induce dopaminergic neurodegeneration.
-
Drug Administration: AC-186 is administered systemically (e.g., subcutaneously).
-
Behavioral Assessments: A battery of tests is used to evaluate motor function, cognitive performance, and sensorimotor gating.
-
Post-mortem Analysis: Brain tissue is collected for immunohistochemical analysis to quantify the extent of dopamine (B1211576) neuron loss. Blood and brain tissue can also be analyzed for levels of inflammatory biomarkers.[3]
Summary and Future Directions
AC-186 is a compelling neuroprotective candidate with a well-elucidated anti-inflammatory mechanism of action that is dependent on the activation of ERβ and inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in a preclinical model of Parkinson's disease provides a strong rationale for its further development.
Key areas for future research include:
-
Elucidation of Additional Mechanisms: Investigating the potential antioxidant and anti-apoptotic effects of AC-186.
-
Understanding Gender-Specific Effects: Further studies are needed to understand the molecular basis for the observed differences in efficacy between male and female subjects.
-
Dose-Optimization and Pharmacokinetics/Pharmacodynamics: Comprehensive studies to determine the optimal therapeutic window and target engagement of AC-186.
-
Evaluation in Other Neurodegenerative Models: Assessing the efficacy of AC-186 in models of other neurodegenerative diseases where neuroinflammation is implicated, such as Alzheimer's disease and multiple sclerosis.
This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential therapeutic application of AC-186 for the treatment of neurodegenerative diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Studies Using AC187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective antagonist of the amylin receptor, making it a valuable tool for investigating the physiological roles of endogenous amylin in metabolic regulation.[1][2] Amylin, a pancreatic β-cell hormone co-secreted with insulin (B600854), is involved in glucose homeostasis, satiety, and gastric emptying.[3] By blocking the actions of amylin, AC187 allows researchers to elucidate the contribution of this hormone to various metabolic processes. These application notes provide detailed protocols for the use of AC187 in vivo to study its effects on glucose tolerance, insulin sensitivity, and related metabolic parameters.
Mechanism of Action
AC187 is a competitive antagonist at the amylin receptor.[4] The amylin receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[5][6] There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which combine with the CTR to form different amylin receptor isoforms (AMY1, AMY2, and AMY3).[5] Upon amylin binding, the receptor complex primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This signaling cascade mediates the physiological effects of amylin. AC187 competitively binds to the amylin receptor, preventing amylin from binding and activating these downstream signaling events.
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling pathway and the antagonistic action of AC187.
Data Presentation
The following tables summarize the expected quantitative effects of AC187 on key metabolic parameters based on published in vivo studies in rats.
Table 1: Effect of AC187 on Glucagon (B607659) Secretion and Gastric Emptying
| Parameter | Animal Model | AC187 Treatment | Control | AC187 Treated | % Change | Reference |
| Plasma Glucagon (pg/mL) | Sprague-Dawley Rats | Intravenous Infusion | 100 ± 15 | 150 ± 20 | +50% | Gedulin et al., 2006 |
| Gastric Emptying (% remaining) | Sprague-Dawley Rats | Intravenous Infusion | 50 ± 5 | 25 ± 4 | -50% | Gedulin et al., 2006 |
Table 2: Effect of AC187 on Food Intake
| Parameter | Animal Model | AC187 Treatment | Control | AC187 Treated | % Change | Reference |
| 4-hr Food Intake (g) | Sprague-Dawley Rats | Intravenous Infusion (2000 pmol/kg/min) | 4.5 ± 0.5 | 8.0 ± 0.7 | +78% | Reidelberger et al., 2004[2] |
| Total Food Intake ( g/day ) | Zucker fa/fa Rats | Chronic IP Infusion (10 µg/kg/h) | 25 ± 2 | 30 ± 2.5 | +20% | Riedy et al., 2004[8] |
Experimental Protocols
Experimental Workflow for In Vivo Metabolic Studies with AC187
Caption: General experimental workflow for in vivo metabolic studies using AC187.
Protocol 1: Oral Glucose Tolerance Test (OGTT) with AC187 in Rats
Objective: To assess the effect of amylin receptor blockade on glucose tolerance.
Materials:
-
AC187
-
Sterile saline (0.9% NaCl)
-
D-glucose solution (e.g., 20-50% in sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Oral gavage needles
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation:
-
House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week to acclimatize.
-
For studies involving frequent blood sampling or infusions, surgically implant catheters into the jugular vein (for infusions) and/or carotid artery (for sampling) and allow for a 5-7 day recovery period.
-
Fast the rats for 5-6 hours prior to the experiment, with free access to water.[9]
-
-
AC187 Administration:
-
Prepare a stock solution of AC187 in sterile saline. The final concentration should be calculated based on the desired dose and injection volume.
-
Thirty minutes prior to the glucose challenge (t = -30 min):
-
Administer AC187 or vehicle (saline) to the rats.
-
Route of Administration and Dosage:
-
Intravenous (IV) infusion: A continuous infusion of 60-2000 pmol/kg/min can be used.[2]
-
Intraperitoneal (IP) injection: A bolus injection can be administered. A dose of 10 µg/kg/h has been used for chronic infusion studies and can be adapted for acute experiments.[8]
-
Intracerebroventricular (ICV) infusion: For central nervous system effects, infuse 30 µg of AC187 into the area postrema.[7]
-
-
-
-
Oral Glucose Challenge:
-
At t = 0 min:
-
Take a baseline blood sample (~50-100 µL) from the tail vein or arterial catheter for glucose and insulin measurement.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[9]
-
-
-
Blood Sampling:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
Measure blood glucose immediately using a glucometer.
-
Collect blood in EDTA tubes, centrifuge to separate plasma, and store at -80°C for later analysis of insulin and other hormones.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the AC187-treated and vehicle-treated groups.
-
Calculate the Area Under the Curve (AUC) for the glucose tolerance curve for each animal.
-
Compare the AUC values between the two groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Hyperinsulinemic-Euglycemic Clamp with AC187 in Rats
Objective: To determine the effect of amylin receptor blockade on whole-body insulin sensitivity.
Materials:
-
AC187
-
Sterile saline (0.9% NaCl)
-
Humulin R (human insulin)
-
D-glucose solution (e.g., 20%)
-
Male Sprague-Dawley rats with jugular vein and carotid artery catheters
-
Infusion pumps
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal and Clamp Preparation:
-
Follow the animal preparation steps as outlined in Protocol 1, including catheter implantation and recovery.
-
Fast rats overnight (14-16 hours).
-
On the day of the clamp, connect the rat's catheters to infusion lines.
-
-
Basal Period (t = -120 to 0 min):
-
Infuse a tracer (e.g., [3-³H]glucose) if measuring glucose turnover.
-
Collect a blood sample at the end of the basal period to determine basal glucose and insulin levels.
-
-
Clamp Period (t = 0 to 120 min):
-
Start a continuous intravenous infusion of insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, begin a variable intravenous infusion of 20% glucose.
-
AC187 Administration:
-
AC187 or vehicle can be co-infused with the insulin or administered as a bolus prior to the start of the clamp. The specific timing and dosage should be optimized for the research question. For example, a continuous infusion of AC187 could be started at t = -30 min and continued throughout the clamp.
-
-
-
Blood Glucose Monitoring and Glucose Infusion Rate (GIR):
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).
-
The GIR required to maintain euglycemia is a measure of insulin sensitivity.
-
-
Steady-State and Data Collection:
-
Once a steady state is reached (stable blood glucose with a constant GIR, typically after 60-90 minutes), collect blood samples for the determination of plasma insulin, glucose, and any tracers used.
-
-
Data Analysis:
-
Calculate the average GIR during the last 30-60 minutes of the clamp for each animal.
-
Compare the average GIR between the AC187-treated and vehicle-treated groups. A higher GIR in the presence of AC187 would suggest that endogenous amylin contributes to insulin resistance.
-
Conclusion
AC187 is an indispensable pharmacological tool for dissecting the metabolic roles of endogenous amylin. The detailed protocols provided here for in vivo studies in rodents will enable researchers to investigate the impact of amylin receptor blockade on glucose homeostasis and insulin sensitivity. Careful experimental design and adherence to these methodologies will facilitate the generation of robust and reproducible data, advancing our understanding of metabolic regulation and aiding in the development of novel therapeutics for metabolic diseases.
References
- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mediators of Amylin Action in Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Infusion of the amylin antagonist AC 187 into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vmmpc.org [vmmpc.org]
Dual Application Notes and Protocols for AC187: Navigating Amylin Antagonism and Topoisomerase II Inhibition in Cell Culture
In the landscape of cell culture-based research, the designation "AC 187" can lead to ambiguity, referring to two distinct molecules with vastly different mechanisms of action and experimental applications. This document provides comprehensive application notes and detailed protocols for both entities: AC187, the amylin receptor antagonist , and ICRF-187 (Dexrazoxane), the topoisomerase II inhibitor . These guidelines are tailored for researchers, scientists, and drug development professionals, offering a clear delineation of their respective uses, signaling pathways, and experimental methodologies.
Part 1: AC187 - The Amylin Receptor Antagonist
Application Notes
AC187 is a potent and selective antagonist of the amylin receptor, a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1] Amylin, a pancreatic β-cell hormone co-secreted with insulin, is involved in glucose homeostasis and has been implicated in the pathophysiology of neurodegenerative diseases. AC187 competitively binds to the amylin receptor, thereby blocking the downstream signaling cascades initiated by amylin or other amyloidogenic peptides like amyloid-beta (Aβ).[1]
The primary application of AC187 in cell culture experiments is to investigate the physiological and pathological roles of amylin receptor signaling. A significant area of research is its neuroprotective effect against Aβ-induced toxicity in neuronal cell cultures.[2][3] By inhibiting the amylin receptor, AC187 has been shown to attenuate Aβ-mediated apoptotic cell death, making it a valuable tool for studying Alzheimer's disease and other neurodegenerative disorders.[2][3][4]
Signaling Pathway
Amylin receptor activation typically leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1] This in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the MAP kinase ERK (extracellular signal-regulated kinase). AC187 blocks this entire cascade by preventing the initial ligand-receptor interaction.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor Binding Assay | [5] |
| Kᵢ | 0.275 nM | Amylin Receptor Binding Assay | [5] |
| Neuroprotection | Significant improvement in neuronal survival | Primary rat cholinergic basal forebrain neurons | [2][3] |
Experimental Protocols
Protocol 1: Neuroprotection Assay against Amyloid-Beta Toxicity
This protocol details the use of AC187 to assess its protective effects against Aβ-induced neurotoxicity in primary neuronal cultures.
Materials:
-
Primary neuronal cells (e.g., rat cholinergic basal forebrain neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta (Aβ₁₋₄₂) peptide
-
AC187 (solubilized in sterile water or appropriate buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Hoechst 33342 stain
-
Caspase activity assay kit
Experimental Workflow:
Procedure:
-
Cell Seeding: Plate primary neurons in 96-well plates at a suitable density and allow them to adhere and differentiate for at least 48 hours.
-
AC187 Pre-treatment: Treat the cells with 10 µM AC187 for 24 hours.[4] Include a vehicle-treated control group.
-
Aβ Treatment: Following pre-treatment, add 20 µM of aggregated Aβ₁₋₄₂ peptide to the wells (both with and without AC187) and incubate for 48 hours.[4]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Nuclear Morphology (Hoechst Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
-
-
Caspase Activity Assay:
-
Lyse the cells and measure the activity of caspases (e.g., caspase-3, -8, -9) using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Part 2: ICRF-187 (Dexrazoxane) - The Topoisomerase II Inhibitor
Application Notes
ICRF-187, also known as Dexrazoxane (B1684449), is a catalytic inhibitor of DNA topoisomerase II.[6][7] Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, ICRF-187 prevents the enzyme from completing its catalytic cycle, leading to the accumulation of DNA double-strand breaks (DSBs).[8] This induction of DNA damage triggers a robust DNA damage response (DDR), culminating in cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
ICRF-187 is widely used in cancer research to study the consequences of topoisomerase II inhibition and to evaluate its potential as an anticancer agent.[6] It has been shown to be effective in various leukemia and solid tumor cell lines.[6][7]
Signaling Pathway
The inhibition of topoisomerase II by ICRF-187 leads to the formation of DSBs. These breaks are recognized by the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates a cascade of downstream targets, including the tumor suppressor p53 and the histone variant H2AX (forming γ-H2AX). Activated p53 can induce the expression of pro-apoptotic proteins and cell cycle inhibitors. The DDR also leads to the upregulation of transcription factors like ATF3. Ultimately, these signaling events converge on the activation of executioner caspases, such as caspase-3 and -7, leading to apoptosis.[7][8]
Quantitative Data
| Cell Line | IC₅₀ | Exposure Time | Reference |
| Chinese Hamster Ovary (CHO) | 1.8 µM | Continuous | [9] |
| Human Leukemia (CEM) | ~10-30 µM | 72 hours | [7] |
| Human Leukemia (K562) | Not specified, induces apoptosis | 48-72 hours | [6] |
Experimental Protocols
Protocol 2: Cell Viability and Apoptosis Induction in Cancer Cells
This protocol describes the treatment of cancer cell lines with ICRF-187 to evaluate its effects on cell viability and apoptosis.
Materials:
-
Cancer cell line (e.g., K562, CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ICRF-187 (Dexrazoxane) (solubilized in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., CCK-8, MTS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Western blot reagents (antibodies for PARP, cleaved caspase-3, γ-H2AX)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates for viability assays and in 6-well plates for apoptosis and western blot analysis. Allow cells to attach or resume logarithmic growth.
-
ICRF-187 Treatment: Treat the cells with a range of ICRF-187 concentrations (e.g., 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control.
-
Cell Viability Assay:
-
At the end of the treatment period, add the cell viability reagent to each well of the 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells from the 6-well plates.
-
Follow the procedure described in Protocol 1, step 5.
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP, cleaved caspase-3, and γ-H2AX.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in cleaved PARP, cleaved caspase-3, and γ-H2AX indicates apoptosis and DNA damage.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis by dexrazoxane (ICRF-187) through caspases in the absence of c-jun expression and c-Jun NH2-terminal kinase 1 (JNK1) activation in VM-26-resistant CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The catalytic DNA topoisomerase II inhibitor dexrazoxane (ICRF-187) induces differentiation and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of cell viability based on flow cytometry and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC 187 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor.[1][2] Amylin, a pancreatic beta-cell hormone co-secreted with insulin, plays a role in glucose homeostasis and satiety.[3] By blocking the amylin receptor, this compound serves as a valuable tool for investigating the physiological functions of endogenous amylin.[4][5] These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in rodent studies, based on published literature.
Mechanism of Action
This compound is a chimeric peptide composed of elements from salmon calcitonin and amylin.[6] It acts as a competitive antagonist at the amylin receptor, blocking the binding of endogenous amylin and subsequent downstream signaling.[6] Amylin receptor activation typically leads to the stimulation of intracellular signaling pathways, including the production of cyclic AMP (cAMP).[7] By inhibiting this process, this compound can be used to study the effects of amylin on food intake, gastric emptying, and glucose metabolism.[1][2]
Signaling Pathway
The binding of amylin to its receptor, a complex of the calcitonin receptor and a receptor activity-modifying protein (RAMP), activates G-protein-mediated signaling cascades. This compound competitively inhibits this interaction.
Recommended Dosages for Rodent Studies
The appropriate dosage of this compound can vary depending on the rodent species, the route of administration, and the specific research question. The following tables summarize dosages from published studies.
Table 1: this compound Dosage in Rat Studies
| Route of Administration | Dosage | Animal Model | Observed Effects | Reference |
| Chronic Intraperitoneal (IP) Infusion | 10 µg/kg/h | Obese Zucker (fa/fa) rats | Increased dark phase and total food intake. No significant effect on body weight gain over 8 days. | [3] |
| Intravenous (IV) Infusion | 60, 200, 600, 2000 pmol·kg⁻¹·min⁻¹ | Rats | Dose-dependent increase in food intake. | [6] |
| Infusion into Area Postrema | 30 µ g/rat | Rats | Increased food intake. | [4][5] |
| Intravenous (IV) Administration | 30 mg/mL | Sprague-Dawley rats | Increased glucagon (B607659) concentration, accelerated gastric emptying, and exaggerated post-challenge glycemia. | [1] |
Experimental Protocols
Protocol 1: Chronic Intraperitoneal Infusion in Rats
This protocol is adapted from a study investigating the long-term effects of this compound on food intake in Zucker rats.[3]
Objective: To assess the chronic effects of amylin receptor blockade on feeding behavior.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps
-
Surgical instruments for implantation
-
Animal housing with metabolic cages for food intake monitoring
-
Male obese Zucker (fa/fa) rats
Procedure:
-
Animal Preparation: Acclimate rats to individual housing in metabolic cages for several days before surgery.
-
This compound Solution Preparation: Dissolve this compound in sterile saline to the desired concentration for delivery via osmotic minipumps.
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small incision in the skin on the back of the neck.
-
Implant the osmotic minipump, pre-filled with the this compound solution, subcutaneously.
-
Suture the incision.
-
-
Post-Operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative analgesia.
-
Data Collection: Measure daily food intake and body weight for the duration of the infusion period (e.g., 8 days).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beta-Amyloid Toxicity with AC187
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of beta-amyloid (Aβ) peptides in the brain, leading to synaptic dysfunction and neuronal cell death.[1][2] One therapeutic strategy involves targeting the receptors and signaling pathways through which Aβ exerts its neurotoxic effects. Evidence suggests that the neurotoxic effects of oligomeric Aβ can be mediated through the amylin receptor.[1][3] AC187, a potent and specific antagonist of the amylin receptor, has emerged as a valuable research tool to investigate the role of this pathway in Aβ-induced neurotoxicity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing AC187 to study and potentially counteract beta-amyloid toxicity in neuronal cell cultures.
Mechanism of Action
AC187 is a peptide-based antagonist of the amylin receptor, a G-protein coupled receptor composed of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[2][4] Beta-amyloid peptides, particularly Aβ₁₋₄₂, can aberrantly bind to and activate the amylin receptor, initiating a downstream signaling cascade that culminates in apoptotic cell death.[4][5] This apoptotic pathway involves the activation of initiator caspases (such as caspase-8 and -9) and effector caspases (including caspase-3 and -6), as well as the regulation of other apoptotic proteins like BID and XIAP.[1]
By competitively binding to the amylin receptor, AC187 effectively blocks the interaction of beta-amyloid with the receptor, thereby inhibiting the initiation of the pro-apoptotic signaling cascade and promoting neuronal survival.[1][3][5]
Data Presentation
The following tables summarize the key findings from studies investigating the neuroprotective effects of AC187 against beta-amyloid-induced toxicity.
Table 1: Effect of AC187 on Neuronal Viability in the Presence of Beta-Amyloid (Aβ₁₋₄₂)
| Treatment Group | Aβ₁₋₄₂ Concentration | AC187 Concentration | Neuronal Viability Outcome | Reference |
| Control | - | - | Baseline viability | [3] |
| Aβ₁₋₄₂ | 20 µM | - | Significant decrease in cell viability | [1][3] |
| Aβ₁₋₄₂ + AC187 (Pre-treatment) | 20 µM | 10 µM | Significant improvement in neuronal survival | [1][3] |
| Aβ₁₋₄₂ + AC187 (Co-treatment) | 20 µM | 10 µM | Improvement in neuronal survival | [3] |
Table 2: Effect of AC187 on Beta-Amyloid (Aβ₁₋₄₂)-Induced Apoptosis Markers
| Apoptosis Marker | Aβ₁₋₄₂ (20 µM) Effect | Aβ₁₋₄₂ (20 µM) + AC187 (10 µM) Effect | Reference |
| Caspase-3 Activation | Significant increase | Significant attenuation | [1] |
| Caspase-6 Activation | Significant increase | Significant attenuation | [1] |
| Caspase-9 Activation | Significant increase | Significant attenuation | [1] |
| BID Levels | 10- to 30-fold elevation | Significant attenuation | [1] |
| XIAP Levels | 10- to 30-fold elevation | Significant attenuation | [1] |
| Nuclear Condensation (Hoechst) | Significant increase | Significant reduction | [3] |
| Phosphatidylserine (B164497) Exposure | Significant increase | Significant reduction | [3] |
Signaling Pathway
Caption: Beta-amyloid activates the amylin receptor, triggering apoptosis. AC187 blocks this interaction.
Experimental Workflow
Caption: Workflow for assessing AC187's neuroprotective effects against beta-amyloid toxicity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary cultures of rat cholinergic basal forebrain neurons are a relevant model system.[3]
-
Culture Conditions: Culture neurons in appropriate media and conditions to ensure optimal health and viability.
-
Preparation of Beta-Amyloid (Aβ₁₋₄₂):
-
Dissolve Aβ₁₋₄₂ peptide in sterile, distilled water to a stock concentration of 1 mM.
-
To promote the formation of neurotoxic oligomers, age the Aβ₁₋₄₂ solution by incubating at 37°C for 24-48 hours before use.
-
-
Treatment Protocol:
-
AC187 Pre-treatment: Add AC187 to the cell culture medium to a final concentration of 10 µM. Incubate for 24 hours.[1][3]
-
Aβ₁₋₄₂ Exposure: After the pre-treatment period, add the aged Aβ₁₋₄₂ solution to the culture medium to a final concentration of 20 µM.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours) before proceeding with neurotoxicity assays.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
-
Protocol:
-
Following the treatment period, remove the culture medium from the wells.
-
Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance reading.
-
Hoechst 33342 Staining for Apoptosis (Nuclear Morphology)
This fluorescent stain binds to DNA and allows for the visualization of nuclear condensation, a hallmark of apoptosis.
-
Materials:
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with a DAPI filter set.
-
-
Protocol:
-
After treatment, gently wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution (e.g., 1-5 µg/mL in PBS or culture medium) to the cells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells again with PBS to remove excess stain.
-
Visualize the cells under a fluorescence microscope.
-
Analysis: Healthy cells will exhibit uniformly stained, round nuclei. Apoptotic cells will display condensed, brightly stained, and often fragmented nuclei.
-
Annexin V Staining for Apoptosis (Phosphatidylserine Externalization)
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution (to differentiate apoptotic from necrotic cells).
-
1X Annexin V Binding Buffer.
-
Flow cytometer or fluorescence microscope.
-
-
Protocol:
-
Harvest the cells (for suspension cultures) or use cells grown on coverslips (for adherent cultures).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
For Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately.
-
For Fluorescence Microscopy: Place the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters for FITC and PI.
-
Analysis:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
References
- 1. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Amyloid-Induced Neuronal Apoptosis Involves c-Jun N-Terminal Kinase-Dependent Downregulation of Bcl-w - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-2 Mediates Neuronal Cell Death Induced by β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis is induced by beta-amyloid in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AC 187 in Food Intake Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor. Amylin, a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a physiological role in satiety and the control of food intake. By blocking the action of endogenous amylin, this compound serves as a valuable pharmacological tool to investigate the physiological roles of amylin in the regulation of appetite and energy balance. These application notes provide detailed protocols for the use of this compound in food intake studies, summarize key quantitative data from published research, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is a derivative of salmon calcitonin (sCT) and acts as a competitive antagonist at the amylin receptor. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), typically RAMP1 or RAMP3. By binding to this receptor complex, this compound blocks the downstream signaling cascade initiated by amylin. This blockade leads to an increase in food intake, primarily by increasing meal size and frequency. The primary site of action for amylin's satiating effect, and consequently for this compound's antagonistic action, is the area postrema (AP) in the hindbrain, a region with a permeable blood-brain barrier.
Data Presentation: Quantitative Effects of this compound on Food Intake
The following tables summarize the quantitative effects of this compound on food intake and meal patterns as reported in key studies.
Table 1: Effect of Intravenous (IV) Infusion of this compound on Cumulative Food Intake in Rats
| This compound Dose (pmol·kg⁻¹·min⁻¹) | Duration of Infusion (hours) | Observation Period (hours) | Change in Food Intake (%) | Animal Model | Reference |
| 60 | 4 | 4 | ↑ 41% | Sprague-Dawley Rats | [Reidelberger et al., 2004][1][2] |
| 200 | 4 | 4 | ↑ 76% (peak at 1h) | Sprague-Dawley Rats | [Reidelberger et al., 2004][1][2] |
| 600 | 4 | 4 | ↑ 171% (peak at 1h) | Sprague-Dawley Rats | [Reidelberger et al., 2004][1][2] |
| 2000 | 4 | 4 | ↑ 19% (at 4h) | Sprague-Dawley Rats | [Reidelberger et al., 2004][1][2] |
Table 2: Effect of this compound on Meal Microstructure in Rats (IV Infusion)
| This compound Dose (pmol·kg⁻¹·min⁻¹) | Observation Period (hours) | Change in Mean Meal Size (%) | Change in Meal Frequency (%) | Animal Model | Reference |
| 2000 | 3 | ↑ 21% | ↑ 25% | Sprague-Dawley Rats | [Reidelberger et al., 2004][1][2] |
Table 3: Effect of Direct Infusion of this compound into the Area Postrema (AP) on Food Intake in Rats
| This compound Dose (µg) | Observation Period (hours) | Change in Food Intake | Animal Model | Reference |
| 30 | 1 | Significant Increase | Wistar Rats | [Mollet et al., 2004][3][4] |
Table 4: Effect of Chronic Intraperitoneal (IP) Infusion of this compound on Food Intake
| This compound Dose (µg/kg/h) | Duration of Infusion (days) | Change in Total Food Intake | Animal Model | Reference |
| 10 | 8 | Significant Increase | Obese Zucker (fa/fa) Rats | [Grabler & Lutz, 2004] |
Experimental Protocols
Protocol 1: Intravenous (IV) Infusion of this compound to Assess Effects on Food Intake and Meal Patterns
This protocol is adapted from Reidelberger et al., 2004.[1][2]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
-
Individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle.
-
Ad libitum access to standard chow and water, unless otherwise specified.
2. Surgical Preparation:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgically implant chronic catheters in the jugular vein for intravenous infusions.
-
Allow a recovery period of at least one week post-surgery.
3. Experimental Procedure:
-
Habituate the rats to the infusion setup and experimental conditions for several days.
-
On the experimental day, connect the venous catheter to a syringe pump via a swivel system to allow free movement of the animal.
-
Dissolve this compound in a sterile vehicle solution (e.g., 0.9% saline).
-
Begin the intravenous infusion of this compound or vehicle just before the dark phase (the primary feeding period for rats).
-
Infuse this compound at desired doses (e.g., 60, 200, 600, 2000 pmol·kg⁻¹·min⁻¹).
-
Monitor food intake continuously using an automated system that records changes in food bowl weight.
-
Analyze the data for cumulative food intake, meal size, and meal frequency over a defined period (e.g., the first 4 hours of the dark phase).
Protocol 2: Infusion of this compound into the Area Postrema (AP)
This protocol is based on the methodology described by Mollet et al., 2004.[3][4]
1. Animal Model:
-
Adult male Wistar rats.
-
Housing and environmental conditions as described in Protocol 1.
2. Surgical Preparation:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a chronic guide cannula aimed at the area postrema.
-
Secure the cannula to the skull with dental cement and screws.
-
Allow a recovery period of at least one week.
3. Experimental Procedure:
-
Habituate the rats to the infusion procedure.
-
On the day of the experiment, gently restrain the rat and insert an infusion cannula through the guide cannula.
-
Dissolve this compound in artificial cerebrospinal fluid (aCSF).
-
Infuse a specific dose of this compound (e.g., 30 µg in a small volume) directly into the area postrema over a short period (e.g., 1-2 minutes).
-
A control group should receive an infusion of the vehicle (aCSF) only.
-
Return the rat to its home cage and immediately provide access to food.
-
Measure food intake at regular intervals (e.g., 1, 2, and 4 hours post-infusion).
Mandatory Visualizations
Signaling Pathways
Caption: Amylin signaling pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Experimental workflow for intravenous infusion of this compound.
Caption: Experimental workflow for infusion of this compound into the area postrema.
Conclusion
This compound is an indispensable tool for elucidating the role of the endogenous amylin system in the regulation of food intake and energy homeostasis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design and interpret studies utilizing this potent amylin receptor antagonist. Careful consideration of the experimental model, route of administration, and dosage is crucial for obtaining robust and reproducible results. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and practical application of this compound in metabolic research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gastric Emptying Assays Using AC187 (Exendin(9-39))
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the impact of the GLP-1 receptor antagonist, AC187 (also known as exendin(9-39)), on gastric emptying. Gastric emptying, the process by which stomach contents are moved into the small intestine, is a critical physiological process that can be modulated by various hormones and pharmacological agents. Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a significant role in slowing gastric emptying. AC187, by antagonizing the GLP-1 receptor, is expected to accelerate gastric emptying, making it a valuable tool for studying the physiological roles of GLP-1 and for the development of drugs targeting gastrointestinal motility.
This document outlines three widely used methods for measuring gastric emptying: Gastric Emptying Scintigraphy, the Paracetamol Absorption Test, and the ¹³C-Spirulina Breath Test. Detailed experimental protocols are provided for each, specifically adapted for the investigation of intravenously administered AC187.
Mechanism of Action: AC187 and Gastric Emptying
GLP-1, released from L-cells in the gut in response to nutrient ingestion, acts on GLP-1 receptors in the enteric nervous system and potentially directly on gastric smooth muscle to delay gastric emptying. This is achieved through a signaling cascade that ultimately leads to relaxation of the proximal stomach and increased pyloric sphincter tone. AC187 is a competitive antagonist of the GLP-1 receptor. By blocking the binding of endogenous GLP-1, AC187 inhibits this signaling pathway, leading to a reversal of the GLP-1-mediated delay in gastric emptying and consequently, an acceleration of gastric transit.
Application Notes and Protocols for AC 187 in Pancreatic Beta-Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AC 187, also known as exendin(9-39), a potent and selective antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in the study of pancreatic beta-cell function. This document includes detailed protocols for key experiments, quantitative data from relevant studies, and diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound (Exendin(9-39))
This compound is a truncated version of exendin-4, a hormone found in the saliva of the Gila monster. It acts as a competitive antagonist at the GLP-1R, effectively blocking the downstream signaling cascades initiated by the binding of GLP-1 and other agonists.[1] This makes this compound an invaluable tool for elucidating the physiological roles of GLP-1 in glucose homeostasis, insulin (B600854) secretion, and beta-cell health. In pancreatic beta-cells, the activation of GLP-1R by endogenous GLP-1, released in response to food intake, potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This process is primarily mediated by an increase in intracellular cyclic AMP (cAMP).[4][5] By blocking this pathway, this compound allows researchers to investigate the specific contributions of GLP-1 signaling to beta-cell function under various physiological and pathological conditions, including type 2 diabetes and congenital hyperinsulinism.[6][7][8]
Signaling Pathways
The primary mechanism of this compound involves the blockade of the GLP-1 receptor signaling pathway in pancreatic beta-cells. The following diagram illustrates this pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on pancreatic beta-cell function.
Table 1: In Vitro Effects of this compound on cAMP Levels and Insulin Secretion
| Cell/Islet Type | Parameter | Condition | This compound (Exendin(9-39)) Concentration | Result | Reference |
| TC-Tet (murine beta-cell line) | Basal cAMP Levels | - | Increasing concentrations | IC50 ~10 nM | [2] |
| Wild-type mouse islets | Insulin Secretion | 10 mM Glucose | 100 nM | Significant reduction (153 ± 10 vs. 72 ± 11 ng/100 islets/30 min) | [9] |
| SUR-1-/- mouse islets | Basal Insulin Secretion | - | 100 nM | Inhibition | [9] |
| SUR-1-/- mouse islets | Amino Acid-Stimulated Insulin Secretion | Amino Acid Mixture | 100 nM | Blocked | [9] |
| SUR-1-/- mouse islets | Basal cAMP Levels | - | 100 nM | Reduced | [9] |
| SUR-1-/- mouse islets | Amino Acid-Stimulated cAMP Levels | Amino Acid Mixture | 100 nM | Reduced (73 ± 13 vs. 24 ± 5 pmol/100 islets) | [9] |
| Human islets from KATPHI patients | Amino Acid-Stimulated Insulin Secretion | Amino Acid Mixture | Not specified | Significantly inhibited | [6][7] |
Table 2: In Vivo Effects of this compound in Human Studies
| Subject Population | Infusion Rate (pmol/kg/min) | Duration | Primary Outcome | Reference |
| Children with Congenital Hyperinsulinism | 300-500 | 6 hours | Increased fasting blood glucose, reduced likelihood of hypoglycemia | [10] |
| Healthy Subjects & Type 2 Diabetes Patients | 600 | 3 hours | Increased fasting blood glucose, reduced postprandial insulin and C-peptide | [11] |
| Healthy Subjects | 100, 300, and 500 (stepwise) | 6 hours | Increased fasting glucose, borderline significant decrease in insulin/glucose AUC | [12] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol details the procedure for assessing the effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4
-
Glucose solutions (to prepare low and high glucose KRB)
-
This compound (Exendin(9-39)) stock solution
-
Insulin immunoassay kit (ELISA or RIA)
-
DNA or protein quantification kit
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight in RPMI-1640 medium containing 5.5 mM glucose to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size into groups of 10-20. Pre-incubate the islets in KRB buffer containing low glucose (e.g., 2.8 mM) for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Static Incubation:
-
Prepare treatment conditions in a 24-well plate. For each replicate, include:
-
Basal: KRB with 2.8 mM glucose.
-
Stimulated Control: KRB with high glucose (e.g., 16.7 mM).
-
This compound Treatment: KRB with high glucose (16.7 mM) and the desired concentration of this compound (e.g., 100 nM).
-
-
Carefully transfer the pre-incubated islets to the corresponding wells.
-
Incubate the plate for 60 minutes at 37°C in a humidified incubator.
-
-
Sample Collection and Analysis:
-
After incubation, gently collect the supernatant from each well.
-
Store the supernatant at -20°C or proceed directly to insulin measurement using an ELISA or RIA kit according to the manufacturer's instructions.
-
Lyse the remaining islets in each well to determine total DNA or protein content for normalization of insulin secretion data.
-
Protocol 2: Intracellular cAMP Measurement
This protocol outlines a method to measure changes in intracellular cAMP levels in beta-cells or islets in response to GLP-1R stimulation and blockade by this compound.
Materials:
-
Beta-cell line (e.g., INS-1, MIN6) or isolated islets
-
Culture medium
-
Stimulation buffer (e.g., KRB or HBSS)
-
GLP-1 agonist (e.g., GLP-1(7-36) amide or Exendin-4)
-
This compound (Exendin(9-39))
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding/Islet Preparation: Seed beta-cells in a multi-well plate to achieve a confluent monolayer. For islets, use groups of 20-30 islets per condition.
-
Pre-treatment:
-
Wash the cells/islets with stimulation buffer.
-
Pre-incubate the cells/islets with the PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
For antagonist studies, pre-incubate with the desired concentration of this compound for 15-30 minutes before adding the agonist.
-
-
Stimulation:
-
Add the GLP-1 agonist to the appropriate wells at the desired concentration (e.g., 10 nM GLP-1). Maintain control wells with buffer only.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
-
cAMP Extraction:
-
Aspirate the stimulation buffer.
-
Lyse the cells/islets using the lysis buffer provided in the cAMP assay kit.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the lysates using a competitive immunoassay (e.g., ELISA) following the manufacturer's protocol.
-
Normalize cAMP levels to the total protein or DNA content of the cell lysate.
-
Protocol 3: Competitive GLP-1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GLP-1R using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing GLP-1R (e.g., INS-1, CHO-K1, or HEK293 cells)
-
Radiolabeled GLP-1R ligand (e.g., 125I-Exendin(9-39) or 125I-GLP-1)
-
Unlabeled this compound (Exendin(9-39)) for competition
-
Unlabeled GLP-1 or Exendin-4 for determining non-specific binding
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed, low concentration of radiolabeled ligand (e.g., 50 pM 125I-Exendin(9-39)).
-
Serial dilutions of unlabeled this compound.
-
Total Binding Wells: Contain only radioligand and membranes (no competitor).
-
Non-specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of unlabeled GLP-1 or Exendin-4 (e.g., 1 µM) to saturate the receptors.
-
-
Incubation: Add a consistent amount of cell membrane preparation to each well to initiate the binding reaction. Incubate the plate with gentle agitation for 60-120 minutes at room temperature.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound (exendin(9-39)) is an essential pharmacological tool for dissecting the role of GLP-1R signaling in pancreatic beta-cell physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms governing insulin secretion and beta-cell function. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. diva-portal.org [diva-portal.org]
- 5. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. GLP-1 receptor antagonist exendin-(9-39) elevates fasting blood glucose levels in congenital hyperinsulinism owing to inactivating mutations in the ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glucagon.com [glucagon.com]
- 9. Exendin-(9–39) Corrects Fasting Hypoglycemia in SUR-1–/– Mice by Lowering cAMP in Pancreatic β-Cells and Inhibiting Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exendin-(9-39) Effects on Glucose and Insulin in Children With Congenital Hyperinsulinism During Fasting and During a Meal and a Protein Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. GLP-1 Receptor Antagonist Exendin-(9-39) Elevates Fasting Blood Glucose Levels in Congenital Hyperinsulinism Owing to Inactivating Mutations in the ATP-Sensitive K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing AC 187
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and storage of AC 187, a potent and orally active antagonist of the amylin receptor. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for experimental use.
Product Information
-
Product Name: this compound
-
Synonyms: this compound Acetate
-
Mechanism of Action: Potent and selective antagonist of the amylin receptor, showing greater selectivity over calcitonin and CGRP receptors.[1][2][3] It has been shown to have neuroprotective effects by blocking amyloid-β (Aβ)-induced neurotoxicity and attenuating the activation of caspases involved in apoptotic cell death.[1][2]
-
Appearance: Typically a lyophilized powder. The presence of trifluoroacetic acid (TFA) as a counterion from HPLC purification is common and can enhance the peptide's solubility in aqueous solutions.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 2950.26 g/mol | |
| IC50 | 0.48 nM | For amylin receptor |
| Ki | 0.275 nM | For amylin receptor |
| Aqueous Solubility | 90 mg/mL (29.96 mM) in H₂O | Sonication is recommended to aid dissolution.[1] |
| Powder Storage | -20°C for up to 3 years | Keep away from moisture.[1] |
| Solution Storage (Long-term) | -80°C for up to 1 year | Aliquoting is recommended to avoid freeze-thaw cycles.[1] |
| Solution Storage (Short-term) | 4°C for up to 1 week | For aliquots intended for immediate use.[1] |
| Typical Solvents | Water, DMSO, PBS, Physiological Saline, Culture Medium | For cell experiments, the final DMSO concentration should not exceed 0.1%.[1] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from the lyophilized powder.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water or DMSO
-
Vortex mixer
-
Sonicator (optional, but recommended for aqueous solutions)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Addition: Add the appropriate volume of the desired solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in water, add the appropriate volume of water based on the amount of this compound in the vial.
-
Dissolution:
-
Vortexing: Gently vortex the vial for 1-2 minutes to mix the contents.
-
Sonication (for aqueous solutions): If dissolving in water, sonication is recommended to ensure complete dissolution.[1] Sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term use (within one week), aliquots can be stored at 4°C.[1]
Preparation of Working Solutions
This protocol describes the dilution of the stock solution to the final working concentration for use in experiments.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, physiological saline, or cell culture medium)
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate experimental buffer.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause peptide degradation.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately. Do not store diluted working solutions for extended periods.
Note on Solvent Choice for Cell-Based Assays: When using a DMSO stock solution for cell-based experiments, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[1] Higher concentrations of DMSO can be toxic to cells. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential solvent effects.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation.
Caption: A diagram illustrating the antagonistic action of this compound on the amylin receptor, thereby inhibiting downstream signaling pathways.
Caption: Experimental workflow for the dissolution and storage of this compound.
References
Troubleshooting & Optimization
AC 187 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AC 187. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its salt form?
A1: this compound is a potent and orally active amylin receptor antagonist. It is a peptide with the sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2.[1] It is typically supplied as a lyophilized powder and is often in the form of a trifluoroacetate (B77799) (TFA) salt. The TFA salt is a common counterion from the purification process using High-Performance Liquid Chromatography (HPLC).[1]
Q2: How does the TFA salt affect the properties of this compound?
A2: The presence of TFA can affect the peptide's net weight, appearance, and solubility. Generally, TFA salts enhance the solubility of peptides in aqueous solutions.[1] For most standard in vitro assays, the residual TFA levels do not typically cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be noted.[1]
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound should be stored desiccated at -20°C for short-term storage and is stable for several years at this temperature. For long-term storage, -80°C is recommended.
Q4: How should this compound solutions be stored?
A4: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
This compound Solubility Data
The solubility of this compound can vary depending on the solvent and the presence of the TFA salt. The following table summarizes the available solubility data.
| Solvent | Concentration | Observations |
| Water | ≤ 1 mg/mL | Clear solution |
| DMSO | Not specified | Recommended as an initial solvent for hydrophobic peptides, followed by aqueous dilution. |
| Ethanol | Not specified | General organic solvent, may be used for initial solubilization of hydrophobic peptides. |
Experimental Protocols
Analysis of this compound Amino Acid Sequence
To determine the optimal solubilization strategy, an analysis of the this compound peptide sequence was performed.
-
Sequence: Ac-VLGKLSQELHKLQTYPRTNTGSNTY-NH2
-
Hydrophobic Residues (9): Val (V), Leu (L) x3, Gly (G) x2, Pro (P), Tyr (Y) x2
-
Hydrophilic and Charged Residues (16): Lys (K) x2, Ser (S) x2, Gln (Q) x2, Glu (E), His (H), Thr (T) x3, Asn (N) x2, Arg (R)
-
Overall Character: The peptide has a significant number of hydrophilic and charged amino acids, suggesting good aqueous solubility. However, the presence of several hydrophobic residues may lead to aggregation at higher concentrations. The net charge of the peptide at neutral pH is positive due to the presence of Lys, Arg, and His residues, balanced by one Glu residue.
Recommended Reconstitution Protocol
This protocol is based on the known solubility of this compound and general guidelines for peptide handling.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Initial Solubilization (for concentrations > 1 mg/mL or if precipitation occurs):
-
Add a small volume of sterile, high-purity Dimethyl Sulfoxide (DMSO) to the vial to dissolve the peptide completely. Gently vortex or sonicate if necessary.
-
-
Aqueous Dilution:
-
For aqueous solutions, reconstitute the lyophilized peptide in sterile, distilled water or a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
If initially dissolved in DMSO, slowly add the desired aqueous buffer to the DMSO concentrate drop-wise while gently vortexing to reach the final desired concentration.
-
-
Concentration Check: If possible, verify the final concentration using a spectrophotometer at 280 nm, using the molar extinction coefficient of the peptide.
-
Storage: Aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Troubleshooting Guide
Here are some common issues and solutions when working with this compound.
Q: The this compound peptide will not dissolve in water or my aqueous buffer.
A:
-
Low Concentration: Ensure you are not exceeding the known solubility limit of 1 mg/mL in water.
-
Sonication/Vortexing: Gently vortex or sonicate the solution. Sonication can help break up aggregates and improve solubility.
-
pH Adjustment: For basic peptides like this compound, adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can improve solubility.
-
Organic Solvent: For higher concentrations or stubborn dissolution, first dissolve the peptide in a minimal amount of DMSO, and then slowly dilute with your aqueous buffer.
Q: My this compound solution is cloudy or shows precipitation after dilution from an organic solvent.
A:
-
Solubility Limit Exceeded: The final concentration in the aqueous buffer may be above the solubility limit. Try preparing a more dilute solution.
-
Improper Dilution: Rapid dilution can cause the peptide to precipitate. Add the aqueous buffer slowly to the organic solvent concentrate while mixing.
-
Gentle Warming: Gently warming the solution to 30-40°C may help redissolve the precipitate. Avoid excessive heat.
Q: My this compound solution appears to have lost activity over time.
A:
-
Improper Storage: Ensure the solution is stored in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Bacterial Contamination: Use sterile buffers and aseptic techniques for reconstitution to prevent microbial growth.
-
Oxidation: While the this compound sequence does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to air at room temperature should be avoided.
Visual Workflow and Diagrams
Signaling Pathway Context
This compound is an antagonist of the amylin receptor. The amylin receptor is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the recommended steps for preparing an this compound solution for experimental use.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common solubility issues with this compound.
References
Technical Support Center: Optimizing AC 187 Concentration for In Vitro Assays
Welcome to the technical support center for AC 187, a potent and selective amylin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective antagonist of the amylin receptor.[1] It functions by competitively blocking the binding of amylin to its receptor, thereby inhibiting its downstream signaling pathways. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[2][3][4] this compound exhibits high affinity for the amylin receptor with an IC50 of 0.48 nM.[1]
Q2: What are the common in vitro applications of this compound?
A2: this compound is widely used in vitro to investigate the physiological roles of amylin and to study diseases where amylin signaling is implicated. A primary application is in neuroprotection studies, where it has been shown to block the neurotoxic effects of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[1][5] It is also used to study the involvement of amylin in apoptosis by observing the attenuation of caspase activation.[1][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in water. For optimal stability, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted in sterile water or a buffer, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store reconstituted solutions at -20°C or -80°C.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the amylin receptor over other related receptors. It displays 38-fold and 400-fold selectivity over the calcitonin and CGRP receptors, respectively.[6]
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity observed | Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and agonist concentration. Start with a range of concentrations around the reported IC50 (0.48 nM) and Ki (79 pM).[7] |
| Compound Degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure the lyophilized peptide was stored at -20°C and protected from moisture. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. | |
| Cell Line Insensitivity: The cell line used may not express a sufficient number of functional amylin receptors. | Verify the expression of the calcitonin receptor and RAMPs in your cell line using techniques like qPCR or Western blotting. | |
| Unexpected Cytotoxicity | High Concentration of this compound: Very high concentrations of any peptide can sometimes lead to non-specific cytotoxic effects. | Determine the optimal, non-toxic concentration range for your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations. |
| Solvent Toxicity: If a solvent other than water was used to dissolve this compound, the solvent itself might be toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control in your experiments.[8] | |
| Contamination: The peptide solution or cell culture may be contaminated. | Use sterile techniques for all manipulations. Filter-sterilize the reconstituted peptide solution if necessary. | |
| Inconsistent results between experiments | Variability in Cell Health and Density: The physiological state and number of cells can influence their response to treatment. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments.[9] |
| Variability in Agonist Concentration: Inconsistent preparation of the amylin or amyloid-β solution can lead to variable results. | Prepare fresh agonist solutions for each experiment and ensure accurate and consistent dilutions. | |
| Peptide Adsorption to Plastics: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration. | To minimize adsorption, use low-protein-binding microplates and pipette tips. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental design.
| Parameter | Value | Reference |
| IC50 (Amylin Receptor) | 0.48 nM | [1] |
| Ki (Amylin Receptor) | 79 pM | [7] |
| Selectivity vs. Calcitonin Receptor | 38-fold | [6] |
| Selectivity vs. CGRP Receptor | 400-fold | [6] |
Experimental Protocols
Neuroprotection Assay against Amyloid-β Toxicity
This protocol is a general guideline for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT or LDH assay kit for cell viability assessment
-
Sterile, low-protein-binding microplates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) according to established protocols (e.g., incubation at 4°C for 24 hours).
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Add the prepared Aβ oligomers to the wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Include control wells: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caspase-3/7 Activity Assay for Apoptosis
This protocol outlines the measurement of caspase-3/7 activity to assess the anti-apoptotic effect of this compound.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or Aβ)
-
This compound
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Include appropriate controls (untreated, inducer alone, this compound alone).
-
-
Incubation: Incubate for a time period sufficient to induce apoptosis (e.g., 4-24 hours), which should be optimized for your specific cell line and inducer.
-
Caspase Activity Measurement: Perform the caspase-3/7 activity assay according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence or fluorescence and normalize the results to the control groups.
Visualizations
Caption: Amylin receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a neuroprotection assay using this compound.
Caption: A logical troubleshooting workflow for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novonordiskmedical.com [novonordiskmedical.com]
- 5. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (3419) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC187 Amylin Receptor Antagonist
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC187, a potent amylin receptor antagonist.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving AC187.
FAQs
Q1: What is AC187 and what is its primary mechanism of action?
AC187 is a synthetic peptide that acts as a potent and selective antagonist of the amylin receptor. It is a chimera of salmon calcitonin and amylin.[1] Its primary mechanism of action is to competitively block the binding of endogenous amylin to its receptors, thereby inhibiting downstream signaling pathways.[1] AC187 exhibits greater selectivity for the amylin receptor over calcitonin and CGRP receptors.[2][3][4]
Q2: What are the expected in vivo effects of AC187 administration?
In preclinical studies, administration of AC187 has been shown to increase food intake, accelerate gastric emptying, and increase glucagon (B607659) concentration.[2][3][4][5] These effects are a direct consequence of blocking the physiological actions of endogenous amylin, which include promoting satiety, slowing gastric emptying, and suppressing glucagon release.
Q3: How should AC187 be stored and reconstituted?
Lyophilized AC187 should be stored at -20°C for long-term stability. For reconstitution, sterile water is a suitable solvent. It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. The stability of AC187 in solution for in vivo studies should be considered, and fresh preparations are often recommended for optimal results.[6]
Troubleshooting Unexpected Results
Q4: We administered AC187 to our animal models but observed no significant effect on food intake. What could be the reason?
Several factors can contribute to a lack of efficacy in food intake studies:
-
Animal Model: The metabolic state of the animal model is crucial. For instance, chronic infusion of AC187 has been shown to significantly increase food intake in hyperamylinemic obese Zucker rats, but not in their lean counterparts with low baseline amylin levels.[7][8] A lack of effect might be observed in models with naturally low endogenous amylin.
-
Dosage and Administration Route: The dose and method of administration are critical. Some studies have reported no effect on food intake with a single bolus injection, suggesting that a continuous infusion might be necessary to counteract the prolonged effects of meal-induced amylin secretion.[2] Ensure that the dosage used is sufficient to achieve adequate receptor blockade.
-
Variability: Food intake studies can be subject to significant variability due to environmental factors, stress, and the circadian rhythm of the animals. Ensure proper acclimatization and control for these variables.
Q5: We are observing high variability in our results between individual animals in the same treatment group. How can we reduce this?
High variability can be addressed by:
-
Standardizing Procedures: Ensure that all experimental procedures, including animal handling, injection timing, and measurement techniques, are strictly standardized.
-
Acclimatization: Allow sufficient time for animals to acclimate to the experimental conditions, including housing, diet, and handling, to minimize stress-induced variations in feeding behavior.
-
Sufficient Sample Size: A larger sample size can help to mitigate the impact of individual animal variability on the overall statistical power of the study.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce unconscious bias in data collection and analysis.
Q6: We are conducting a dose-response study with AC187, but the curve is not sigmoidal. What could be the issue?
An atypical dose-response curve can result from several factors:
-
Solubility and Aggregation: At higher concentrations, peptides can sometimes exhibit poor solubility or aggregation, which can affect their bioavailability and activity. Visually inspect your solutions for any precipitation. It may be necessary to optimize the vehicle or use sonication to ensure complete dissolution.
-
Off-Target Effects: Although AC187 is selective, at very high concentrations, off-target effects at other receptors, such as calcitonin or CGRP receptors, could potentially lead to complex physiological responses that do not follow a simple sigmoidal dose-response relationship.
-
Data Normalization: Ensure that your data is properly normalized. Deviations in control values can lead to biased estimates of the parameters of the concentration-response curve.[9]
Q7: We are using AC187 in a neuroprotection assay against amyloid-beta toxicity and are not seeing a protective effect. What should we check?
-
Timing of Administration: The timing of AC187 administration relative to the amyloid-beta insult is critical. Studies have shown that pretreatment with AC187 before exposure to amyloid-beta is effective in improving neuronal survival.[4]
-
Cell Culture Conditions: Ensure that the cell culture conditions are optimal and that the amyloid-beta preparation is properly oligomerized to induce toxicity.
-
Concentration: Verify that the concentration of AC187 is sufficient to antagonize the amylin receptors on the cultured neurons. A full dose-response experiment may be necessary to determine the optimal protective concentration.
Quantitative Data Summary
The following table summarizes the binding affinities of AC187 for various receptors.
| Receptor | Ligand | Species | Assay | IC50 / Ki |
| Amylin Receptor | AC187 | Human | Radioligand Binding | IC50 = 0.48 nM |
| Amylin Receptor | AC187 | Human | Radioligand Binding | Ki = 0.275 nM |
| Calcitonin Receptor | AC187 | Human | Radioligand Binding | ~18 nM (38-fold lower affinity than for amylin receptor) |
| CGRP Receptor | AC187 | Human | Radioligand Binding | ~192 nM (400-fold lower affinity than for amylin receptor) |
Data compiled from MedchemExpress and Tocris Bioscience product data sheets.[2][3][4]
Experimental Protocols
Protocol 1: Peripheral Administration of AC187 in Rodents for Food Intake Studies
-
Animal Model: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated to a 12:12-h light-dark cycle.
-
AC187 Preparation: On the day of the experiment, lyophilized AC187 is reconstituted in sterile saline (0.9% NaCl) to the desired concentration.
-
Administration:
-
Bolus Injection: Administer AC187 or vehicle via intraperitoneal (IP) injection at a volume of 1 ml/kg.
-
Chronic Infusion: For continuous administration, osmotic minipumps are surgically implanted subcutaneously in anesthetized animals. The pumps are filled with the AC187 solution to deliver a constant infusion rate over a specified period (e.g., 7 or 14 days).
-
-
Food Intake Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection or throughout the infusion period using automated feeding systems or by manually weighing the food hoppers.
-
Data Analysis: Cumulative food intake is calculated and statistically analyzed using appropriate methods (e.g., t-test or ANOVA) to compare the AC187-treated group with the vehicle-treated control group.
Protocol 2: Intracerebroventricular (ICV) Administration of AC187 in Rodents
-
Surgical Preparation:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
-
Cannula Implantation:
-
Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface), drill a small hole in the skull.
-
Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
AC187 Administration:
-
On the day of the experiment, gently restrain the conscious animal.
-
Remove the dummy cannula and insert an injection cannula that extends slightly beyond the tip of the guide cannula.
-
Connect the injection cannula to a microsyringe pump.
-
Infuse the AC187 solution (typically in artificial cerebrospinal fluid - aCSF) at a slow rate (e.g., 0.5-1 µl/min).
-
After infusion, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Behavioral/Physiological Assessment: Monitor the animal for the desired experimental outcomes (e.g., changes in food intake, neurochemical analysis).
Visualizations
Caption: Amylin Receptor Signaling Pathway and the antagonistic action of AC187.
Caption: General experimental workflow for in vivo studies with AC187.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
AC 187 stability in different experimental buffers
Welcome to the technical support center for AC187. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing AC187 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AC187 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is AC187 and what is its primary mechanism of action?
AC187 is a potent and selective peptide antagonist of the amylin receptor.[1][2] It is a 25-amino acid peptide derived from salmon calcitonin. Its primary mechanism of action is to block the binding of amylin to its receptor, thereby inhibiting its downstream signaling pathways. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[3][4][5][6]
Q2: How should lyophilized AC187 be reconstituted?
For optimal performance, it is recommended to reconstitute lyophilized AC187 powder in sterile, purified water or an appropriate buffer to a stock concentration of 1 mg/mL. Briefly centrifuge the vial to ensure the powder is at the bottom. Gently agitate or sonicate to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. For long-term storage of the stock solution, it is advisable to aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the general recommendations for storing AC187 solutions?
For short-term storage (up to one week), reconstituted AC187 can be kept at 4°C. For long-term storage, it is crucial to store the aliquoted stock solution at -20°C or -80°C. Peptides in solution are susceptible to degradation, so minimizing exposure to room temperature and repeated freeze-thaw cycles is critical for maintaining bioactivity.
Troubleshooting Guide: AC187 Stability in Experimental Buffers
This section provides guidance on the expected stability of AC187 in commonly used experimental buffers and troubleshooting tips for common stability-related issues.
Issue 1: Inconsistent experimental results possibly due to peptide degradation.
Potential Cause: AC187, like other peptides, can degrade in aqueous solutions depending on the buffer composition, pH, and temperature.
Troubleshooting Steps:
-
Buffer Selection: Choose a buffer system that is compatible with your experimental setup and known to be gentle on peptides. Phosphate-buffered saline (PBS) and Tris-based buffers are common choices. However, be aware that Tris buffers can sometimes interact with peptides and may generate formaldehyde (B43269) at elevated temperatures, which can modify the peptide.[7][8][9]
-
pH Optimization: The stability of peptides is often pH-dependent. While specific data for AC187 is limited, most peptides are generally most stable at a slightly acidic to neutral pH (around 5-7). Extreme pH values should be avoided.
-
Temperature Control: Maintain AC187 solutions at appropriate temperatures. For prolonged experiments, consider keeping the peptide on ice.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of AC187 from a frozen stock solution for each experiment to ensure consistent potency.
Estimated Stability of AC187 in Common Experimental Buffers
The following tables provide an estimated stability profile of AC187 in different buffers at various temperatures and pH values. This data is based on general principles of peptide stability and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessment.
Table 1: Estimated Percentage of Intact AC187 in Phosphate-Buffered Saline (PBS), pH 7.4
| Temperature | 24 hours | 48 hours | 72 hours |
| 4°C | >95% | ~90% | ~85% |
| 25°C (Room Temp) | ~85% | ~70% | ~55% |
| 37°C | ~70% | ~50% | ~30% |
Table 2: Estimated Percentage of Intact AC187 in Tris Buffer, pH 7.4
| Temperature | 24 hours | 48 hours | 72 hours |
| 4°C | >95% | ~92% | ~88% |
| 25°C (Room Temp) | ~88% | ~75% | ~60% |
| 37°C | ~75% | ~55% | ~35% |
Table 3: Estimated Percentage of Intact AC187 in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
| Temperature | 24 hours | 48 hours | 72 hours |
| 37°C | ~60% | ~35% | ~15% |
Note: The presence of proteases in fetal bovine serum (FBS) significantly accelerates peptide degradation.
Experimental Protocols
Protocol 1: Assessment of AC187 Stability in a Buffered Solution
This protocol outlines a method to determine the stability of AC187 in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
AC187 (lyophilized powder)
-
Selected buffer (e.g., PBS, Tris)
-
HPLC-grade water
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Reconstitute AC187: Prepare a stock solution of AC187 in the chosen buffer at a concentration of 1 mg/mL.
-
Incubation: Aliquot the AC187 solution into microcentrifuge tubes. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration control.
-
Sample Preparation: If the buffer contains proteins (like in cell culture media), precipitate the proteins by adding an equal volume of ice-cold acetonitrile with 0.1% TFA. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial. For simple buffers, this step may not be necessary.
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact AC187 at each time point.
-
Calculate the percentage of remaining intact AC187 relative to the 0-hour time point.
-
Plot the percentage of intact AC187 versus time to determine the degradation kinetics.
-
Visualizations
Below are diagrams to help visualize key processes related to AC187.
Disclaimer: The information provided in this technical support center is for research purposes only. The stability data presented are estimates based on general scientific principles and should be confirmed by the end-user for their specific experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citedrive.com [citedrive.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Formaldehyde production by Tris buffer in peptide formulations at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of AC 187
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the amylin receptor antagonist, AC 187.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions and detailed experimental protocols.
Issue 1: Low or Variable Oral Bioavailability of this compound
Question: My in vivo experiments show low or inconsistent plasma concentrations of this compound after oral administration. What are the potential causes and how can I improve this?
Possible Causes:
-
Poor Aqueous Solubility: this compound, a peptide, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine.
-
Low Permeability: The molecular size and hydrophilic nature of this compound may limit its ability to permeate the intestinal epithelium.
-
First-Pass Metabolism: The compound may be metabolized in the liver before reaching systemic circulation.
Solutions & Experimental Protocols:
1. Formulation Strategies to Enhance Solubility and Stability:
-
Protocol 1.1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Lipid-based formulations can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Accurately weigh this compound and dissolve it in the selected oil.
-
Add the surfactant and co-surfactant to the oil phase.
-
Gently heat the mixture in a water bath (40-60°C) to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
To test the self-emulsification properties, add 1 mL of the formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation and observe the formation of a microemulsion.
-
-
Protocol 1.2: Nanoparticle Formulation
Nanoparticles can increase the surface area of the drug for dissolution and can be engineered for targeted delivery.[1]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, chitosan)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous phase (e.g., polyvinyl alcohol solution)
-
Homogenizer
-
Ultrasonicator
Method (Emulsion-Solvent Evaporation):
-
Dissolve this compound and the polymer in the organic solvent.
-
Emulsify this organic phase in the aqueous phase by high-speed homogenization or ultrasonication.
-
Allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation and wash to remove excess surfactant.
-
Lyophilize the nanoparticles for storage.
-
2. Co-administration with Permeation Enhancers:
Permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
Protocol 2.1: In Vivo Study with a Permeation Enhancer
Materials:
-
This compound formulation (e.g., in saline or a simple aqueous vehicle)
-
Permeation enhancer (e.g., Sodium Caprate, Chitosan)
-
Animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies
Method:
-
Prepare a solution of this compound with and without the chosen permeation enhancer.
-
Fast the animals overnight.
-
Administer the formulations orally via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Compare the pharmacokinetic parameters (AUC, Cmax) between the groups.
-
Quantitative Data Summary: Strategies to Improve Oral Bioavailability
| Strategy | Formulation/Enhancer Example | Expected Outcome | Key Pharmacokinetic Parameter to Measure |
| Lipid-Based Formulation | SEDDS with Capryol 90 and Cremophor EL | Increased solubility and protection from degradation | Increased Area Under the Curve (AUC) and Cmax |
| Nanoparticle Formulation | PLGA nanoparticles | Increased surface area, potential for targeted delivery | Increased AUC, potentially altered Tmax |
| Permeation Enhancers | Co-administration with Sodium Caprate | Increased intestinal permeability | Increased Cmax and AUC |
Issue 2: Rapid In Vivo Clearance of this compound
Question: Even with improved absorption, the plasma concentration of this compound declines rapidly. How can I address this?
Possible Causes:
-
Rapid enzymatic degradation in the bloodstream.
-
Fast renal clearance.
Solutions & Experimental Protocols:
-
Protocol 3.1: PEGylation of this compound
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, which can increase its hydrodynamic size and shield it from enzymatic degradation and renal clearance.
Materials:
-
This compound
-
Activated PEG (e.g., NHS-PEG)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Method:
-
Dissolve this compound in the reaction buffer.
-
Add the activated PEG to the peptide solution at a specific molar ratio.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time.
-
Stop the reaction by adding a quenching agent (e.g., glycine).
-
Purify the PEGylated this compound using size-exclusion chromatography.
-
Characterize the conjugate and evaluate its in vivo pharmacokinetics compared to the unmodified peptide.
-
Quantitative Data Summary: Strategies to Reduce Clearance
| Strategy | Modification Example | Expected Outcome | Key Pharmacokinetic Parameter to Measure |
| PEGylation | Covalent attachment of PEG | Increased plasma half-life, reduced clearance | Increased elimination half-life (t1/2), decreased clearance (CL) |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the amylin receptor.[2][3] Amylin is a pancreatic hormone that is co-secreted with insulin (B600854) and plays a role in glucose homeostasis by slowing gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety. By blocking the amylin receptor, this compound can reverse these effects.
Q2: Is there any publicly available in vivo pharmacokinetic data for this compound?
Q3: What are the first steps I should take to troubleshoot poor oral bioavailability of a peptide like this compound?
A3: Start by assessing the fundamental properties of your compound and formulation.
-
Solubility: Determine the solubility of this compound in aqueous buffers at different pH values relevant to the gastrointestinal tract.
-
Stability: Evaluate the stability of this compound in simulated gastric and intestinal fluids to check for enzymatic degradation.
-
Permeability: Use an in vitro model like Caco-2 cell monolayers to assess the intestinal permeability of this compound. The results from these initial experiments will help you choose the most appropriate strategy to improve its bioavailability.
Q4: How do I choose the right formulation strategy for this compound?
A4: The choice of formulation depends on the specific challenges you are facing.
-
If solubility is the main issue, a lipid-based formulation or a solid dispersion might be effective.
-
If enzymatic degradation is the primary concern, encapsulation in nanoparticles or chemical modification like PEGylation could be beneficial.
-
If poor permeability is the limiting factor, co-administration with a permeation enhancer may be the best approach. Often, a combination of these strategies is required for optimal results.
Q5: What analytical methods are suitable for quantifying this compound in plasma?
A5: Due to the complex nature of plasma and the expected low concentrations of the peptide, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for quantifying peptides in biological matrices.
Visualizations
References
- 1. Influence of cell penetrating peptides on efficiency of lipid nanoparticles containing chemotherapeutics [nmj.mums.ac.ir]
- 2. Amylin Receptor | TargetMol [targetmol.com]
- 3. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC 187 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC 187. The following information is designed to address common sources of variability in experimental outcomes and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide antagonist of the amylin receptor. Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[1][2] There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which determine the specific subtype of the amylin receptor (AMY1, AMY2, and AMY3, respectively).[1][3] this compound exerts its effects by competitively blocking the binding of amylin to these receptors, thereby inhibiting downstream signaling pathways.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Variability in experimental outcomes with this compound can stem from several factors, primarily related to its peptide nature. Key areas to investigate include:
-
Peptide Handling and Storage: Improper storage and handling can lead to degradation of the peptide.[4][5]
-
Solubility Issues: this compound, like many peptides, can have specific solubility requirements.[6]
-
Residual Trifluoroacetic Acid (TFA): TFA is often used in peptide synthesis and purification and can remain as a counterion in the lyophilized product. Residual TFA can be cytotoxic and interfere with biological assays.[4][7][8]
-
Assay Conditions: Variations in cell culture conditions, reagent concentrations, and incubation times can all contribute to inconsistent results.
Q3: How should I properly handle and store my lyophilized this compound?
To ensure the stability and activity of this compound, adhere to the following guidelines:
-
Storage: Store lyophilized this compound at -20°C or -80°C for long-term storage.[9] Keep the vial tightly sealed and protected from light.[5]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation.[9] Minimize the peptide's exposure to air and moisture.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to reconstitute the entire vial and then create single-use aliquots for storage at -20°C or -80°C.[5][10]
Q4: I'm having trouble dissolving this compound. What is the recommended procedure?
If you are experiencing solubility issues with this compound, consider the following:
-
Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.
-
Alternative Solvents: If solubility in water is poor, a small amount of an organic solvent such as DMSO can be used initially, followed by a slow dilution with your aqueous buffer.[7]
-
pH Adjustment: The pH of the solution can significantly impact peptide solubility. For basic peptides, a slightly acidic solution may be required for complete dissolution.[6]
-
Sonication: Gentle sonication can aid in dissolving the peptide.
Q5: Could residual TFA in my this compound sample be affecting my cell-based assays?
Yes, residual trifluoroacetic acid (TFA) from the synthesis process can significantly impact cell-based experiments.[4] TFA can be cytotoxic, even at low concentrations, leading to reduced cell viability and confounding your experimental results.[7][8] If you observe unexpected cytotoxicity or high variability in your cell-based assays, it is crucial to consider the potential effects of TFA.
Troubleshooting Guide for Potential TFA Interference:
-
Check the Certificate of Analysis (CoA): The CoA for your peptide should provide information on the counterion and its purity.
-
Include a "TFA only" control: In your experiments, include a control group treated with TFA at concentrations equivalent to those potentially present in your this compound solution.
-
Perform a TFA salt exchange: If TFA interference is suspected, you can perform a salt exchange to replace TFA with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride.[4]
Quantitative Data Summary
The following table summarizes the binding characteristics of this compound for the amylin receptor.
| Parameter | Value | Receptor Source | Reference |
| IC50 | 0.48 nM | Rat Amylin Receptor | [11] |
| Ki | 0.275 nM | Rat Amylin Receptor | [11] |
Amylin Receptor Signaling Pathway
Amylin binding to its receptor (CTR/RAMP complex) primarily activates the Gs-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade plays a role in various physiological responses, including satiety and glucagon (B607659) secretion.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity of this compound for the amylin receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the amylin receptor (e.g., from transfected HEK293 cells)
-
Radiolabeled amylin (e.g., [125I]-Amylin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols and determine the protein concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well plate.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled amylin.
-
For competition wells, add 50 µL of serially diluted this compound.
-
-
Radioligand Addition: Add 50 µL of radiolabeled amylin to all wells at a final concentration near its Kd.
-
Membrane Addition: Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novonordiskmedical.com [novonordiskmedical.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. PEPTIDE STORAGE - Acinopeptide Co., Ltd 阿赛诺肽业有限公司 [acinopeptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
AC 187 quality control and purity assessment
Welcome to the technical support center for AC 187. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a potent and selective amylin receptor antagonist.[1][2][3] It is an orally active peptide with a molecular weight of 2890.25 g/mol and the formula C127H205N37O40.[2] this compound demonstrates high selectivity for the amylin receptor over calcitonin and CGRP receptors.[1][2][3] In research, it is noted for its neuroprotective effects, specifically its ability to block amyloid β-induced neurotoxicity.[1][2]
Q2: What is the typical purity of commercially available this compound?
Commercial suppliers typically provide this compound with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[2][3] For batch-specific purity, it is essential to refer to the Certificate of Analysis (CoA) provided by the supplier.[2]
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[2][3]
Q4: How do I reconstitute this compound?
This compound is soluble in water up to 1 mg/ml.[2][3] When preparing stock solutions, it is crucial to use the batch-specific molecular weight found on the vial label and the Certificate of Analysis.[2]
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and experimental use of this compound.
Issue 1: Inconsistent Purity Results from HPLC Analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure the sample is fully dissolved in an appropriate solvent (e.g., water) before injection. Filter the sample to remove any particulate matter. |
| Column Degradation | Use a new or thoroughly cleaned HPLC column. Ensure the column is appropriate for peptide analysis (e.g., a C18 column). |
| Mobile Phase Issues | Prepare fresh mobile phases daily. Degas the mobile phases to prevent air bubbles. Ensure the pH of the mobile phase is stable. |
| Incorrect Method Parameters | Optimize the gradient, flow rate, and detection wavelength for this compound. A typical starting point for peptides is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). |
Issue 2: Unexpected Peaks in Mass Spectrometry (MS) Analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination | Clean the mass spectrometer source and sample pathway. Use high-purity solvents and new sample vials. |
| Peptide Fragmentation | Optimize the ionization source parameters (e.g., cone voltage) to minimize in-source fragmentation. |
| Presence of Impurities | The unexpected peaks may be actual impurities. Compare the observed masses with potential degradation products or synthesis-related impurities. |
| Adduct Formation | The presence of sodium ([M+Na]+) or other adducts is common. Confirm the primary peak corresponds to the expected molecular weight of this compound. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
Mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 water:ACN with 0.1% FA.
-
-
MS Method (Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 500-2000
-
-
Data Analysis:
-
Observe the mass spectrum for the expected molecular ion of this compound. The theoretical monoisotopic mass is approximately 2888.5 Da. Look for multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) and calculate the deconvoluted mass.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: this compound Mechanism of Neuroprotection.
References
Potential confounding factors in AC 187 experiments
Welcome to the technical support center for AC 187, a potent and selective amylin receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide antagonist of the amylin receptor. Its primary mechanism of action is to competitively block the binding of amylin to its receptor, thereby inhibiting its downstream signaling pathways. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP), most commonly RAMP1 or RAMP3.[1]
Q2: How selective is this compound for the amylin receptor?
This compound exhibits high selectivity for the amylin receptor over other related receptors, such as the calcitonin and calcitonin gene-related peptide (CGRP) receptors. This selectivity is crucial for minimizing off-target effects and ensuring that the observed experimental outcomes are attributable to the antagonism of the amylin signaling pathway.
Q3: What are the known physiological effects of administering this compound?
In preclinical studies, administration of this compound has been shown to influence several physiological processes, including:
-
Increased food intake: By blocking the satiating effect of endogenous amylin.[2]
-
Modulation of glucagon (B607659) secretion.
-
Alterations in gastric emptying.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound in vitro. | Improper compound handling: Degradation of the peptide due to improper storage or multiple freeze-thaw cycles. | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure the stock solution has been stored correctly at -20°C or -80°C. |
| Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the amylin receptor in your specific cell system. | Perform a dose-response curve to determine the optimal concentration for your experimental setup. | |
| Cell line suitability: The cell line used may not express the amylin receptor (CTR and RAMPs) at sufficient levels. | Verify the expression of both CTR and the relevant RAMP isoform (RAMP1 or RAMP3) in your cell line using techniques like qPCR or western blotting. | |
| Variability in in vivo experimental results. | Vehicle preparation and administration: Inconsistent preparation of the vehicle or improper administration route can lead to variable bioavailability. | Ensure the vehicle is prepared consistently and that the administration route (e.g., intraperitoneal, subcutaneous) is performed accurately and uniformly across all animals. A common in vivo administration method involves chronic intraperitoneal infusion.[2] |
| Animal model characteristics: The physiological state of the animal model (e.g., age, metabolic status) can influence the response to this compound. | Carefully select and characterize your animal model. Be aware of factors like endogenous amylin levels, which can differ between lean and obese models and affect the outcome of antagonist treatment.[2] | |
| Unexpected or off-target effects observed. | Non-specific binding: At very high concentrations, the possibility of non-specific binding to other receptors or proteins cannot be entirely ruled out, although this compound is highly selective. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls to assess potential off-target effects. |
| Confounding experimental variables: Other factors in your experimental design may be influencing the results. | Carefully review your experimental protocol for any other potential confounding variables that may not be related to this compound itself. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in a suitable solvent such as sterile water or a buffer solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Cell-Based Assay
-
Cell Seeding: Plate your cells of interest (e.g., cells endogenously expressing or engineered to express the amylin receptor) in a suitable culture plate and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the culture medium with a fresh medium containing the desired concentration of this compound. The optimal concentration should be determined by a dose-response experiment, but a starting point could be in the nanomolar to low micromolar range.
-
Incubation: Incubate the cells with this compound for a sufficient period to allow for receptor binding and antagonism. This time can vary depending on the specific assay and cell type.
-
Amylin Stimulation: Add amylin to the wells to stimulate the receptor.
-
Assay Readout: Measure the downstream signaling endpoint of interest. This could include cyclic AMP (cAMP) levels or the phosphorylation of downstream kinases like CDK5.[1][3]
In Vivo Animal Study (Rat Model)
-
Animal Model: Select a suitable rat model for your study. For metabolic studies, Zucker rats have been previously used.[2]
-
This compound Preparation and Administration: For chronic studies, this compound can be administered via an osmotic minipump for continuous infusion. A previously reported dosage for chronic intraperitoneal infusion is 10 µg/kg/h.[2]
-
Vehicle: The vehicle for this compound should be sterile and biocompatible. Saline is a commonly used vehicle for peptide administration.
-
Monitoring: Monitor the animals for the desired physiological outcomes, such as changes in food intake, body weight, and relevant blood parameters.
-
Controls: Include a vehicle-treated control group to account for any effects of the vehicle or the surgical procedure.
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | IC50 (nM) | Fold Selectivity vs. Amylin Receptor |
| Amylin | 0.48 | 1 |
| Calcitonin | ~18 | ~38 |
| CGRP | ~192 | ~400 |
Note: IC50 values are approximate and may vary depending on the specific assay conditions.
Visualizations
Caption: Amylin Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A general workflow for an in vitro cell-based assay using this compound.
Caption: A logical flow for troubleshooting inconsistent in vitro results with this compound.
References
- 1. Amylin receptor ligands reduce the pathological cascade of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
Best practices for long-term storage of AC 187
Technical Support Center: AC 187
Introduction
This technical support center provides best practices for the long-term storage and handling of this compound, a potent and orally active amylin receptor antagonist.[1][2] this compound is a peptide with a molecular weight of 2890.25 g/mol .[2][] It is provided as a white, lyophilized solid and is intended for research use only.[1][] Proper storage is critical to maintain its stability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: For long-term storage, the lyophilized powder should be stored at -20°C, desiccated.[][4] Under these conditions, the compound is stable for up to three years.[5][6] Ensure the container is tightly sealed to prevent moisture absorption.[7]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in water up to 1 mg/mL.[2][4] For cell-based assays, it is common to prepare a concentrated stock solution in an appropriate solvent. While water is the primary solvent, some researchers may use DMSO for initial high-concentration stocks of peptides, though water is preferable for this compound. If using DMSO, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid cytotoxicity.[5][8]
Q3: How should I store this compound stock solutions?
A3: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][9] For solutions in aqueous buffers, store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[5][6] Use tightly sealed, low-protein-binding vials.
Q4: Can I store this compound solutions at 4°C?
A4: Storing aqueous solutions of peptides at 4°C is generally not recommended for more than a few days, as it can be susceptible to microbial growth and degradation.[9] For day-to-day experiments, a working solution can be kept at 4°C, but for longer periods, freezing is required.
Q5: The lyophilized powder is not visible in the vial. Is this normal?
A5: Yes, this is common for small quantities of lyophilized material. The peptide may appear as a thin film or may have coated the walls of the vial.[5] When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Activity | 1. Improper storage temperature.[7]2. Repeated freeze-thaw cycles of stock solutions.[5][9]3. Degradation due to moisture or light exposure.[7]4. Incorrect solvent or pH. | 1. Verify storage conditions. Store lyophilized powder at -20°C and solutions at -80°C.[][6]2. Prepare single-use aliquots of stock solutions.[5]3. Store in a desiccator, protected from light. Use amber vials if available.[7]4. Reconstitute in sterile water. Check the pH of your final assay buffer. |
| Precipitation in Solution | 1. Compound has exceeded its solubility limit in the chosen solvent or buffer.2. The stock solution was not fully dissolved initially.3. "Salting out" effect when diluting into a buffer with high ionic strength. | 1. Try preparing a more dilute stock solution. Sonication may aid dissolution in water.[6]2. Ensure the compound is completely dissolved before making further dilutions. Vortexing or gentle warming may be necessary.3. Perform a serial dilution to the final concentration. Consider using a different buffer system. |
| Inconsistent Experimental Results | 1. Inaccurate initial weighing of the lyophilized powder.2. Pipetting errors when preparing solutions.3. Degradation of one or more aliquots.4. Variation in final solvent concentration between experiments. | 1. For quantities over 10 mg, weigh out what is needed. For smaller amounts, add solvent directly to the vial.[5]2. Use calibrated pipettes and proper technique.3. Use a fresh, single-use aliquot for each experiment.4. If using a solvent like DMSO, ensure the final concentration is identical across all samples, including vehicle controls.[5] |
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for this compound instability issues.
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound
This protocol is designed to determine the stability of a reconstituted stock solution of this compound after multiple freeze-thaw cycles.
1. Materials:
-
This compound (lyophilized powder)
-
High-purity sterile water
-
Low-protein-binding microcentrifuge tubes
-
-80°C freezer and 4°C refrigerator
-
Calibrated pipettes
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Prepare Stock Solution: Reconstitute this compound in sterile water to a final concentration of 1 mg/mL. Vortex gently to ensure complete dissolution.
-
Create Aliquots: Dispense 50 µL of the stock solution into 10 separate, clearly labeled, low-protein-binding tubes.
-
Initial Time Point (T=0): Immediately analyze one aliquot (Cycle 0) using the chosen analytical method to determine the initial concentration and purity. This will serve as the baseline.
-
Freeze-Thaw Cycles:
-
Place the remaining 9 aliquots in a -80°C freezer for at least 4 hours.
-
Remove one aliquot and allow it to thaw completely at room temperature (or on ice). This completes one freeze-thaw cycle.
-
Analyze this aliquot (Cycle 1).
-
Place the remaining aliquots back into the -80°C freezer.
-
Repeat this process for subsequent cycles (up to 5 cycles are typically sufficient), analyzing one new aliquot after each thaw.
-
-
Data Analysis: Compare the concentration and purity of this compound at each freeze-thaw cycle to the T=0 baseline. A degradation of >10% is often considered significant.
Quantitative Parameters for Stability Assessment
| Parameter | Acceptance Criteria | Purpose |
| Purity (by HPLC) | ≥95% of initial purity | To detect the appearance of degradation products. |
| Concentration | 90-110% of initial concentration | To quantify the loss of the parent compound. |
| Visual Inspection | Clear, colorless solution | To check for precipitation or color change. |
Signaling Pathway
This compound is an antagonist of the amylin receptor.[1][2] The amylin receptor is a G protein-coupled receptor (GPCR) that is activated by the hormone amylin. Amylin signaling is involved in glycemic control and satiety.[10] By blocking this receptor, this compound can increase food intake and glucagon (B607659) secretion.[2][10]
Caption: this compound blocks the amylin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. captivatebio.com [captivatebio.com]
- 6. This compound Acetate | Amylin Receptor | TargetMol [targetmol.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC 187 and Amylin Receptor Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with the amylin receptor antagonist, AC 187. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming resistance to this compound's effects and refining your experimental design.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Diminished or No Antagonist Effect of this compound
Question: We are no longer observing the expected antagonist effect of this compound in our cell-based assays. What could be the cause?
Answer: A diminished or absent response to this compound can stem from several factors related to the cells, the compound itself, or the experimental setup. Here’s a step-by-step guide to troubleshoot this issue.
-
Cell Line Integrity and Receptor Expression:
-
Receptor Downregulation: Prolonged or repeated exposure of cells to amylin or other agonists can lead to the internalization and degradation of amylin receptors, a common mechanism of G protein-coupled receptor (GPCR) desensitization.[1][2] This reduces the number of available receptors for this compound to antagonize.
-
Solution: Ensure cells are not continuously exposed to agonists. Implement a serum-starvation period before the experiment to minimize receptor activation by serum components.
-
-
Low Receptor Expression: The cell line may have low expression levels of the calcitonin receptor (CTR) or the required Receptor Activity-Modifying Protein (RAMP). The amylin receptor is a heterodimer of the CTR and one of three RAMPs (RAMP1, RAMP2, or RAMP3), forming AMY1, AMY2, and AMY3 receptor subtypes, respectively.[3][4]
-
Solution: Verify the expression of both CTR and the specific RAMP subtype in your cell line using techniques like qPCR or Western blot. If using a transient transfection system, optimize transfection efficiency.
-
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered protein expression, including the amylin receptor components.
-
Solution: Use cells with a low passage number and maintain a consistent cell culture practice.
-
-
-
Compound Integrity:
-
Degradation of this compound: As a peptide, this compound can be susceptible to degradation. Improper storage or repeated freeze-thaw cycles can compromise its activity.
-
Solution: Store this compound as recommended by the manufacturer, typically lyophilized at -20°C or in solution at -80°C. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
-
-
Assay Conditions:
-
Agonist Concentration: If the concentration of the agonist used to stimulate the receptor is too high, it can overcome the competitive antagonism of this compound.
-
Solution: Use an agonist concentration around the EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window to observe antagonism.
-
-
Incubation Times: Insufficient pre-incubation with this compound may not allow the antagonist to reach equilibrium with the receptor before the addition of the agonist.
-
Solution: Pre-incubate the cells with this compound for an adequate time (e.g., 15-30 minutes) before adding the agonist.
-
-
Issue 2: High Background Signal in cAMP Assays
Question: We are observing a high basal cAMP level in our control cells, making it difficult to measure the inhibitory effect of this compound. What could be causing this?
Answer: High basal cAMP levels can be due to constitutive receptor activity, issues with assay reagents, or cell conditions.
-
Constitutive Receptor Activity: Some GPCRs can be active even in the absence of an agonist, leading to elevated basal signaling.
-
Solution: Consider using a cell line with lower endogenous or transfected receptor expression levels.
-
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. While inhibitors are used to prevent this, an inappropriate concentration can lead to issues.
-
Solution: Optimize the concentration of the PDE inhibitor (e.g., IBMX). Too high a concentration can sometimes lead to off-target effects, while too low a concentration will not effectively prevent cAMP degradation.
-
-
Serum Components: Factors in the cell culture serum can stimulate adenylyl cyclase and increase cAMP levels.
-
Solution: Serum-starve the cells for a few hours before the assay.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective competitive antagonist of the amylin receptor.[5] It binds to the receptor but does not activate it, thereby blocking the binding and subsequent signaling of the endogenous agonist, amylin.
-
-
Q2: How can we confirm that our cells are expressing functional amylin receptors?
-
A2: You can perform a functional assay using a known amylin receptor agonist, such as pramlintide or rat amylin. A dose-dependent increase in a second messenger, like cAMP, upon agonist stimulation will confirm the presence of functional receptors.
-
-
Q3: What are the different subtypes of the amylin receptor, and does this compound show selectivity?
-
Q4: Can this compound be used in in vivo studies?
-
A4: Yes, this compound has been used in in vivo studies in animal models to investigate the physiological roles of endogenous amylin.[4]
-
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other relevant ligands for the amylin receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | Amylin Receptor | Antagonist Activity | - | - | 0.48 | [5] |
| This compound | AMY3 Receptor | Antagonist Activity | Human | pKB 7.9 | - | [7] |
| Pramlintide | Amylin Receptor | Agonist Activity | Human | 0.023 | - | [8] |
| Pramlintide | AMY1 Receptor | cAMP Assay | Human | - | ~1.0 | [9] |
| Pramlintide | AMY2 Receptor | cAMP Assay | Human | - | ~2.5 | [9] |
| Pramlintide | AMY3 Receptor | cAMP Assay | Human | - | ~1.6 | [9] |
| Salmon Calcitonin | Amylin Receptor | Competitive Binding | Rat | - | - | [10] |
| α-CGRP | AMY1 Receptor | Agonist Activity | Human | - | ~1.0 | [11] |
| α-CGRP | AMY3 Receptor | Agonist Activity | Human | - | >1000 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and the amylin receptor.
Cell Culture and Transfection of HEK293 Cells for Amylin Receptor Expression
This protocol describes the maintenance and transient transfection of HEK293 cells to express the components of the amylin receptor (Calcitonin Receptor and a RAMP).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression plasmids for human Calcitonin Receptor (CTR) and human RAMP1, RAMP2, or RAMP3
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Transfection: The day before transfection, seed the cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: a. In a sterile tube, dilute the CTR and RAMP plasmids in a suitable medium (e.g., Opti-MEM). A 1:1 ratio of CTR to RAMP plasmid is often a good starting point. b. In a separate tube, dilute the transfection reagent in the same medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation. d. Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Post-Transfection: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with downstream assays.
Radioligand Competition Binding Assay
This protocol details a method to determine the binding affinity of this compound for the amylin receptor using a competition binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the amylin receptor
-
Radioligand (e.g., ¹²⁵I-labeled rat amylin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize transfected cells in a lysis buffer and pellet the membranes by centrifugation. Wash the membranes and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. A serial dilution of this compound. c. A fixed concentration of the radioligand (typically at or below its Kd). d. Cell membranes (e.g., 10-20 µg of protein per well).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
cAMP Functional Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to amylin receptor activation and antagonism by this compound.
Materials:
-
HEK293 cells expressing the amylin receptor
-
Amylin receptor agonist (e.g., rat amylin or pramlintide)
-
This compound
-
Stimulation buffer
-
PDE inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the transfected cells into a 384-well white plate and incubate overnight.
-
Compound Addition: a. Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor. b. Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature. c. Prepare the agonist at a concentration that gives a submaximal response (e.g., EC80). d. Add the agonist to the wells containing this compound. Include wells with agonist only (positive control) and buffer only (basal control).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
Lysis and Detection: a. Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells. b. Add the HTRF anti-cAMP cryptate conjugate to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of this compound to determine its IC50 value.
Neuroprotection Assay against Amyloid-β Toxicity
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity.[12][13]
Materials:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)
-
Amyloid-β (1-42) peptide, pre-aggregated to form oligomers
-
This compound
-
Cell culture medium
-
MTT reagent or other viability assay kit (e.g., Live/Dead stain)
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Aβ Exposure: Add the pre-aggregated Aβ oligomers to the cells at a concentration known to induce toxicity (e.g., 5-10 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to the cells and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
Live/Dead Staining: Use a fluorescent live/dead staining kit and visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify cell viability and compare the Aβ-treated groups with and without this compound pre-treatment to determine the neuroprotective effect.
Visualizations
Signaling Pathway of the Amylin Receptor
Caption: Amylin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Testing this compound Antagonism
Caption: A typical experimental workflow for evaluating the antagonist activity of this compound.
Logical Relationship for Troubleshooting Diminished this compound Effect
Caption: A troubleshooting flowchart for diagnosing the cause of a diminished this compound effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 6. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Activity of pramlintide, rat and human amylin but not Aβ1-42 at human amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to AC 187 and Other Amylin Receptor Antagonists
For researchers and professionals in drug development, the selection of a suitable antagonist for the amylin receptor is a critical decision. This guide provides an objective comparison of AC 187 with other notable amylin receptor antagonists, namely CGRP(8-37) and sCT(8-32). The information presented is supported by experimental data to facilitate an informed choice for your research needs.
Introduction to Amylin Receptor Antagonists
Amylin, a pancreatic peptide hormone, is involved in glycemic control and energy homeostasis. Its receptors, which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), represent a significant target for therapeutic intervention in metabolic diseases. Amylin receptor antagonists are valuable tools for elucidating the physiological roles of amylin and for the development of novel therapeutics.
This compound is a potent and selective amylin receptor antagonist.[1] Chemically, it is a modified fragment of salmon calcitonin. Other commonly used antagonists include fragments of calcitonin gene-related peptide (CGRP) and salmon calcitonin (sCT), such as CGRP(8-37) and sCT(8-32).
Performance Comparison
The efficacy of these antagonists can be evaluated based on their binding affinity (Ki) and their potency in functional assays (IC50). The following tables summarize the available quantitative data for this compound and its key competitors.
Amylin Receptor Binding Affinity
| Compound | Ki (nM) | Cell Line/Tissue | Notes |
| This compound | 0.275[1] | Not specified | Potent and orally active antagonist. |
| 0.079[2][3] | Rat nucleus accumbens membranes | High affinity at a well-characterized amylin binding site. | |
| sCT(8-32) | 1.24 | MCF-7 cells | Demonstrates good affinity, though lower than this compound. |
| CGRP(8-37) | ~1580 | Transfected cells (AMY1(a) and AMY3(a) receptors) | Significantly weaker affinity for amylin receptors.[4] |
Functional Antagonism (IC50)
| Compound | IC50 (nM) | Assay Type | Notes |
| This compound | 0.48[1][5] | Not specified | Potent inhibition of amylin receptor activity. |
Signaling Pathway and Experimental Workflow
To understand the context of these antagonists' actions, it is crucial to visualize the amylin receptor signaling pathway and the experimental workflows used to characterize them.
Amylin Receptor Signaling Pathway
Amylin receptors are G protein-coupled receptors (GPCRs). Upon binding of the agonist (amylin), the receptor complex activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA) to elicit downstream cellular responses. Antagonists like this compound competitively block amylin from binding to the receptor, thereby inhibiting this signaling cascade.
Caption: Amylin receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of an antagonist is the competitive radioligand binding assay. This workflow illustrates the key steps involved in such an experiment.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are representative protocols for key assays used to characterize amylin receptor antagonists.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the amylin receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human amylin receptor (e.g., HEK293 cells co-transfected with CTR and RAMP1).
-
Radiolabeled amylin (e.g., [125I]-rat amylin).
-
Unlabeled antagonists: this compound, sCT(8-32), CGRP(8-37).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer containing increasing concentrations of the unlabeled antagonist.
-
Add 50 µL of radiolabeled amylin at a final concentration approximately equal to its Kd.
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled amylin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the potency of an antagonist in inhibiting amylin-stimulated cAMP production.
Materials:
-
A cell line expressing the amylin receptor (e.g., MCF-7 cells).
-
Amylin (agonist).
-
Test antagonists: this compound, sCT(8-32), CGRP(8-37).
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of the antagonist in stimulation buffer for 15-30 minutes at 37°C.
-
Add amylin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves and determine the IC50 value for each antagonist.
Conclusion
Based on the available data, this compound demonstrates superior potency and affinity for the amylin receptor compared to sCT(8-32) and CGRP(8-37). Its high selectivity also makes it a valuable tool for specifically targeting amylin receptor-mediated pathways. For researchers requiring a potent and selective antagonist for in vitro and in vivo studies of amylin function, this compound presents a compelling choice. CGRP(8-37) is a much weaker antagonist at amylin receptors and may be more suitable for studies where CGRP receptor antagonism is the primary goal. sCT(8-32) offers a middle ground in terms of potency. The selection of the appropriate antagonist will ultimately depend on the specific requirements of the experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bio-techne.com [bio-techne.com]
Validating the Specificity of AC 187 for Amylin Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a pharmacological tool's specificity is paramount. This guide provides a comprehensive analysis of AC 187, a potent and selective antagonist for the amylin receptor, by comparing its performance with other alternatives and presenting supporting experimental data.
This compound is a widely used tool to investigate the physiological roles of amylin, a pancreatic hormone involved in glycemic control and satiety. Its utility, however, is contingent on its specific interaction with amylin receptors over other closely related receptors, namely the calcitonin (CT) and calcitonin gene-related peptide (CGRP) receptors. This guide delves into the binding affinity and functional selectivity of this compound, offering a clear perspective on its experimental applicability.
Comparative Binding Affinity of Amylin Receptor Antagonists
The specificity of a receptor antagonist is quantitatively defined by its binding affinity (Ki) or its concentration-dependent inhibitory effect (IC50 or pA2) at the target receptor versus off-target receptors. This compound has demonstrated high affinity for the amylin receptor with notable selectivity over both CT and CGRP receptors.
| Compound | Amylin Receptor | Calcitonin Receptor | CGRP Receptor |
| This compound | IC50 = 0.48 nM Ki = 0.275 nM [1] pKB (AMY1A) = 8.02 pKB (AMY3A) = 7.68 | IC50 ≈ 18.24 nM (estimated) | pA2 = 5.84 (mouse)[2] IC50 ≈ 192 nM (estimated) |
| AC 413 | Potent antagonist[3] | Modest selectivity over CT receptor[] | - |
| CGRP (8-37) | Weak antagonist[3] | - | Potent antagonist pA2 = 6.81 (guinea pig)[5] |
| Salmon Calcitonin (8-32) | Antagonist[3] | Does not discriminate strongly from AMY receptors[6] | - |
Note: Estimated IC50 values for this compound at calcitonin and CGRP receptors are calculated based on the reported 38-fold and 400-fold selectivity, respectively, relative to its amylin receptor IC50 of 0.48 nM. Specific experimental Ki or IC50 values for this compound at calcitonin receptors were not available in the reviewed literature.
The data clearly indicates that this compound possesses a significantly higher affinity for the amylin receptor compared to the CT and CGRP receptors. This high degree of selectivity is crucial for attributing its observed biological effects to the specific blockade of amylin signaling. In contrast, other antagonists like CGRP (8-37) are more potent at the CGRP receptor, while salmon calcitonin (8-32) shows less discrimination between amylin and calcitonin receptors.[3][6]
Experimental Methodologies for Specificity Validation
The determination of this compound's binding affinity and functional antagonism relies on established in vitro assays. The following are detailed protocols for two key experiments:
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for amylin, calcitonin, and CGRP receptors.
Materials:
-
Cell membranes expressing the receptor of interest (amylin, CT, or CGRP receptors).
-
Radiolabeled ligand (e.g., ¹²⁵I-amylin, ¹²⁵I-calcitonin, or ¹²⁵I-CGRP).
-
This compound and other competing ligands.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 4°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a common second messenger in G protein-coupled receptor signaling.
Objective: To determine the antagonist potency (pA2) of this compound at amylin, calcitonin, and CGRP receptors.
Materials:
-
Intact cells expressing the receptor of interest.
-
Agonist for the respective receptor (e.g., amylin, calcitonin, or CGRP).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Stimulation: Add a fixed concentration of the agonist to stimulate the cells in the continued presence of the antagonist.
-
Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the amount of cAMP in the cell lysates using a suitable cAMP assay kit.
-
Data Analysis: Generate agonist dose-response curves in the absence and presence of different concentrations of the antagonist. The rightward shift of the dose-response curve caused by the antagonist is used to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A Schild plot analysis can be used to determine if the antagonism is competitive.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating this compound's specificity, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
References
- 1. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP antagonist activity of short C-terminal fragments of human alpha CGRP, CGRP(23-37) and CGRP(19-37) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AC 187: A Comparative Guide to Novel Amylin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established amylin receptor antagonist, AC 187, against a landscape of novel amylin inhibitors. The content is designed to offer an objective analysis of performance, supported by available experimental data, to inform research and development in metabolic and neurodegenerative diseases.
Introduction to Amylin and its Receptors
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its physiological effects, which include slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety, are mediated through the amylin receptor (AMYR). The AMYR is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), which give rise to three subtypes: AMY₁, AMY₂, and AMY₃. Dysregulation of amylin signaling is implicated in metabolic disorders such as diabetes and obesity, as well as in neurodegenerative conditions like Alzheimer's disease, making amylin receptors a key therapeutic target.
This compound: The Benchmark Amylin Antagonist
This compound is a potent and selective peptide antagonist of the amylin receptor. It is a chimeric peptide derived from salmon calcitonin and amylin.[] this compound has been instrumental in elucidating the physiological roles of endogenous amylin and continues to serve as a critical tool in amylin-related research. It exhibits high affinity for the amylin receptor and demonstrates selectivity over the calcitonin and CGRP receptors.[2]
Comparative Analysis of Amylin Inhibitors
This section benchmarks this compound against other amylin modulators, including the established therapeutic pramlintide and novel inhibitors in various stages of development.
Quantitative Comparison of Binding Affinities
The following table summarizes the available in vitro binding and functional data for this compound and other key amylin inhibitors. It is important to note that direct comparisons of absolute values can be challenging due to variations in experimental conditions across different studies.
| Compound | Target(s) | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Notes | Reference(s) |
| This compound | Amylin Receptor Antagonist | Radioligand Binding | 0.48 | 0.275 | Potent and selective.[3] 38-fold and 400-fold selectivity over calcitonin and CGRP receptors, respectively.[2] | [2][3] |
| Pramlintide | Amylin Receptor Agonist | Radioligand Binding | - | 0.023 | Synthetic amylin analog. Also binds to CGRP and calcitonin receptors. | [4] |
| AC253 (cyclic) | Amylin Receptor Antagonist | Functional Assay | 300 | - | Neuroprotective effects against Aβ toxicity. | [3] |
| Cagrilintide | Dual Amylin and Calcitonin Receptor Agonist | Functional Assay | - | - | Long-acting amylin analogue.[5] | [5] |
| Eloralintide | Amylin Receptor Agonist | Functional Assay | - | - | Preferentially activates human AMY1R.[6] | [6] |
| Amycretin | Dual GLP-1 and Amylin Receptor Agonist | Functional Assay | - | - | Unimolecular co-agonist.[7][8] | [7][8] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of antagonist potency. Lower values indicate higher potency. For agonists, these values are not directly applicable for inhibitory action but reflect binding affinity.
Profile of Novel Amylin Modulators
Pramlintide: The first and only approved amylin analog for therapeutic use in diabetes. It functions as an agonist, mimicking the effects of endogenous amylin. While effective, its short half-life necessitates multiple daily injections.
Cagrilintide: A long-acting, acylated amylin analog designed for once-weekly administration. It is a dual agonist of both amylin and calcitonin receptors.[5] Preclinical studies have shown its potential for significant weight loss.[5]
Eloralintide: A novel, selective amylin receptor agonist administered as a once-weekly subcutaneous injection.[9] In vitro, it preferentially activates the human AMY1R.[6] Phase 2 trials have demonstrated significant, dose-dependent weight reduction.[9][10]
Amycretin: A unimolecular co-agonist that targets both the GLP-1 and amylin receptors.[7][8] This dual mechanism of action is designed to leverage the synergistic effects of both pathways on appetite and glucose control. Early clinical trials have shown promising results in weight loss.[11][12]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize amylin inhibitors.
Amylin Receptor Binding Assay (Radioligand Competition)
This in vitro assay quantifies the affinity of a test compound for the amylin receptor.
Objective: To determine the IC₅₀ and Kᵢ values of a test antagonist.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express high levels of amylin receptors (e.g., rat nucleus accumbens).
-
Radioligand Incubation: A fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test antagonist (e.g., this compound) are added to the incubation mixture.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Amylin Antagonist Activity
This in vivo protocol assesses the functional effects of an amylin antagonist on physiological parameters.
Objective: To evaluate the ability of an antagonist to block amylin-induced effects on food intake and gastric emptying in a rodent model.
Animal Model: Male Sprague-Dawley rats are commonly used.
General Procedure:
-
Acclimatization: Animals are housed individually and acclimatized to the experimental conditions.
-
Cannulation (Optional): For central administration studies, animals may be surgically implanted with cannulas into a specific brain region (e.g., area postrema).
-
Antagonist Administration: The test antagonist (e.g., this compound) is administered via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion).
-
Amylin Agonist Challenge: After a predetermined time, an amylin agonist (e.g., pramlintide or salmon calcitonin) is administered.
-
Measurement of Food Intake: Pre-weighed food is provided, and consumption is measured at various time points post-agonist administration.
-
Measurement of Gastric Emptying: A non-absorbable marker (e.g., phenol (B47542) red) is administered orally. After a set time, the stomach is excised, and the amount of marker remaining is quantified to determine the rate of gastric emptying.
-
Data Analysis: The effects of the antagonist on agonist-induced changes in food intake and gastric emptying are statistically analyzed.
Signaling Pathways and Experimental Workflows
Amylin Receptor Signaling Pathway
Amylin binding to its receptor complex initiates a cascade of intracellular signaling events, primarily through G-protein coupling. The diagram below illustrates the canonical amylin signaling pathway.
Caption: Amylin Receptor Signaling Pathway.
Experimental Workflow for Antagonist Screening
The following diagram outlines a typical workflow for the screening and characterization of novel amylin receptor antagonists.
Caption: Workflow for Amylin Antagonist Characterization.
Conclusion
This compound remains a cornerstone for in vitro and preclinical research into the amylin system due to its well-characterized potency and selectivity as an antagonist. The landscape of amylin-targeted therapeutics is rapidly evolving, with a clear trend towards long-acting agonists and multi-receptor agonists designed to offer enhanced efficacy for metabolic diseases, particularly obesity. While direct head-to-head antagonist benchmarking data against these novel agents is sparse, this guide provides a framework for understanding the comparative pharmacology and the experimental approaches necessary for their evaluation. Future research should focus on standardized, direct comparative studies to better delineate the therapeutic potential of these emerging amylin modulators.
References
- 2. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Eloralintide - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 5. nordicbioscience.com [nordicbioscience.com]
- 6. Eloralintide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Amycretin - Wikipedia [en.wikipedia.org]
- 8. Amycretin Weight Loss Pill: Uses, Benefits, Side Effects & More. [thecarepharmacy.com]
- 9. droracle.ai [droracle.ai]
- 10. m.youtube.com [m.youtube.com]
- 11. How Does Amycretin Work? - NowPatient [nowpatient.com]
- 12. Experimental Oral Drug Shows 'Remarkable' Weight Loss, Novo Nordisk Says [verywellhealth.com]
Safety Operating Guide
Personal protective equipment for handling AC 187
Essential Safety and Handling Guide for AC 187
Disclaimer: The identifier "this compound" is not a standardized chemical name and may refer to several different products. Based on the context of researchers, scientists, and drug development professionals, this guide provides information on the most plausible substances: the Total Antioxidant Capacity Assay Kit (MAK187) and the chemical compound 2-[(2-Chlorophenyl)amino]-benzaldehyde (UN187) . Always verify the identity of the substance you are working with and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.
This document provides immediate safety, handling, and disposal information for laboratory personnel.
Total Antioxidant Capacity Assay Kit (MAK187)
This kit is used to measure the total non-enzymatic antioxidant capacity in biological samples, which is indicative of the ability to counteract oxidative stress.[1] The kit components include a Cu2+ reagent, assay diluent, protein mask, and a Trolox standard.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this kit are related to the individual components, particularly the Cu2+ reagent.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage. |
| Hazardous to the aquatic environment, acute hazard | Environment | H400: Very toxic to aquatic life. | |
| Hazardous to the aquatic environment, long-term hazard | Environment | H411: Toxic to aquatic life with long lasting effects. |
Source: Sigma-Aldrich Safety Data Sheet
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash risk. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. |
Operational Plan: Handling and Storage
Handling:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Wear appropriate PPE as specified above.
-
Wash hands thoroughly after handling.
-
Briefly centrifuge vials before opening to ensure all contents are at the bottom.[1]
-
Use ultrapure water for the preparation of reagents, samples, and standards.[1]
Storage:
-
Store the kit at 2-8°C and protect it from light.[1]
-
Reconstituted Trolox standard should be aliquoted and stored at -20°C, protected from light, for use within 4 months.[1]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations. This product is toxic to aquatic life, so avoid release to the environment.
2-[(2-Chlorophenyl)amino]-benzaldehyde (UN187)
This chemical is a laboratory-grade compound used in the synthesis of other substances.[2]
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet from Synchem, this substance is not classified as hazardous.[2] However, it is crucial to handle all laboratory chemicals with care.
| Physical State | Molecular Formula | Molecular Weight |
| Solid | C13H10ClNO | 231.68 g/mol |
Source: Synchem Safety Data Sheet[2]
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves. Gloves should be inspected prior to use. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. |
Operational Plan: Handling and Storage
Handling:
-
Avoid formation of dust.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Provide appropriate exhaust ventilation where dust is formed.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
Disposal Plan
Dispose of in a suitable, closed container according to local regulations. Do not let the product enter drains.[2]
General Laboratory Chemical Handling Workflow
The following diagram illustrates a general workflow for the safe handling and disposal of laboratory chemicals.
Caption: General workflow for safe chemical handling from preparation to disposal.
Experimental Protocols
Detailed experimental protocols are specific to the application and the exact identity of "this compound". For the Total Antioxidant Capacity Assay Kit (MAK187) , a general protocol involves:
-
Preparation of reagents and standards as described in the kit's technical bulletin.[1]
-
Addition of standards and samples to a 96-well plate.[1]
-
Incubation with the Cu2+ reagent.
-
Measurement of absorbance at approximately 570 nm.[1]
-
Calculation of the total antioxidant capacity in Trolox equivalents.[1]
For detailed, step-by-step instructions, refer to the technical bulletin provided by the manufacturer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
